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Core Science & Biosynthesis

Foundational

A Comprehensive Spectroscopic Guide to tert-Butyl 3-Chloroazetidine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Tert-butyl 3-chloroazetidine-1-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-chloroazetidine-1-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its structural integrity and purity are paramount to the success of subsequent synthetic transformations and the biological activity of the final compounds. This guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By offering a detailed interpretation of the spectral features, this document serves as an essential reference for researchers to verify the identity and purity of tert-butyl 3-chloroazetidine-1-carboxylate, ensuring the reliability and reproducibility of their scientific endeavors.

Introduction

The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle that imparts unique conformational constraints and metabolic stability to drug candidates. The introduction of a chlorine atom at the 3-position provides a versatile handle for further functionalization through nucleophilic substitution reactions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during various synthetic steps and allows for facile deprotection under acidic conditions.

Accurate and unambiguous characterization of tert-butyl 3-chloroazetidine-1-carboxylate is the cornerstone of its effective use. Spectroscopic techniques are the most powerful and non-destructive methods for this purpose. This guide will delve into the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing the rationale behind the spectral patterns.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of tert-butyl 3-chloroazetidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data consistency and comparability.

  • Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 3-chloroazetidine-1-carboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg30 or similar).

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (zgpg30 or similar).

    • Spectral width: -10 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information about the number of different types of protons and their connectivity.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.3 - 4.5m1HCH-ClThe proton on the carbon bearing the chlorine atom is expected to be deshielded and appear as a multiplet due to coupling with the adjacent methylene protons.
~4.1 - 4.3m4HCH₂-NThe two methylene groups attached to the nitrogen are diastereotopic and will appear as complex multiplets. Their proximity to the electronegative nitrogen and the carbonyl group of the Boc moiety results in a downfield shift.
1.46s9HC(CH₃)₃The nine equivalent protons of the tert-butyl group appear as a sharp singlet.

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific instrument used.

¹³C NMR Spectral Data and Interpretation

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.[1]

Chemical Shift (δ, ppm)AssignmentRationale
~156C=O (Boc)The carbonyl carbon of the carbamate is significantly deshielded.
~80C(CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.
~55CH₂-NThe carbons of the azetidine ring attached to the nitrogen. The exact shift can be influenced by the ring strain and the electron-withdrawing effect of the nitrogen and the Boc group.
~48CH-ClThe carbon atom bonded to the electronegative chlorine atom is shifted downfield.
~28C(CH₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[2][3]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: A thin film of the neat liquid compound is placed between two potassium bromide (KBr) plates, or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

IR Spectral Data and Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2978MediumC-H stretch (alkane)Corresponds to the stretching vibrations of the C-H bonds in the tert-butyl and azetidine methylene groups.
~1700StrongC=O stretch (carbamate)A strong, sharp absorption band characteristic of the carbonyl group in the Boc protecting group.[4]
~1400MediumC-H bend (alkane)Bending vibrations of the C-H bonds.
~1160StrongC-O stretch (carbamate)Stretching vibration of the C-O single bond in the carbamate ester.
~750Medium-StrongC-Cl stretchThe stretching vibration of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Experimental Protocol for MS Data Acquisition
  • Ionization Technique: Electrospray ionization (ESI) is a common and gentle ionization method suitable for this compound.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

MS Data and Interpretation

The mass spectrum will show a peak corresponding to the molecular ion and several fragment ions.

m/z (mass-to-charge ratio)AssignmentRationale
192/194[M+H]⁺The protonated molecular ion. The presence of two peaks in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
136/138[M+H - C₄H₈]⁺Loss of isobutylene from the tert-butyl group is a common fragmentation pathway for Boc-protected compounds.
92[M+H - C₅H₉O₂]⁺Loss of the entire Boc group.
57[C₄H₉]⁺The tert-butyl cation is a very stable and often prominent fragment.

digraph "MS_Fragmentation" {
graph [layout=dot, rankdir=LR];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"];
edge [fontname="Arial", fontsize=9];

M [label="[M+H]⁺\n(m/z 192/194)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M+H - C₄H₈]⁺\n(m/z 136/138)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[M+H - C₅H₉O₂]⁺\n(m/z 92)", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[C₄H₉]⁺\n(m/z 57)", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> F1 [label="- C₄H₈"]; M -> F2 [label="- C₅H₉O₂"]; M -> F3 [label=" "]; }

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of tert-butyl 3-chloroazetidine-1-carboxylate. By correlating the structural features of the molecule with the data obtained from NMR, IR, and MS, researchers can confidently verify the identity and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is fundamental to advancing research and development in the pharmaceutical sciences.

References

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link][5]

  • PubChem. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved March 7, 2026, from [Link][1]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved March 7, 2026, from [Link][2]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved March 7, 2026, from [Link][3]

  • TSI Journals. (2010). Organic CHEMISTRY. Retrieved March 7, 2026, from [Link][4]

Sources

Exploratory

Role of tert-butyl 3-chloroazetidine-1-carboxylate as a chemical building block

An In-Depth Technical Guide to tert-Butyl 3-Chloroazetidine-1-carboxylate: A Cornerstone Building Block for Modern Drug Discovery Introduction: The Azetidine Scaffold in Medicinal Chemistry In the landscape of modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl 3-Chloroazetidine-1-carboxylate: A Cornerstone Building Block for Modern Drug Discovery

Introduction: The Azetidine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with enhanced three-dimensionality and improved physicochemical properties is paramount. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in this endeavor.[1][2] Their inherent ring strain and constrained geometry provide unique structural exit vectors compared to more common five- and six-membered rings, enabling novel interactions with biological targets.[3] This sp³-rich scaffold often confers desirable pharmacokinetic properties, such as increased solubility and metabolic stability, making azetidines highly attractive bioisosteres for larger, more flexible moieties like piperidines or piperazines.[2][4] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine ring to optimize their therapeutic profiles.[1][2]

Within the arsenal of azetidine-based reagents, tert-butyl 3-chloroazetidine-1-carboxylate stands out as a particularly versatile and powerful building block. Its structure is elegantly primed for synthetic elaboration, combining three key features that medicinal chemists can exploit:

  • The Strained Azetidine Core: Provides the rigid, three-dimensional framework.

  • The N-Boc Protecting Group: Modulates the nucleophilicity of the ring nitrogen, prevents unwanted side reactions, and can be removed under mild acidic conditions to allow for late-stage functionalization.[5]

  • The C3-Chloro Substituent: Acts as an excellent leaving group, opening a gateway for a wide array of nucleophilic substitution reactions to introduce diverse functionality at a key position.[6][7]

This guide provides a technical overview of the synthesis and application of this essential building block, offering field-proven insights and detailed protocols for researchers in drug development.

Synthesis of the Building Block

The most common and reliable route to tert-butyl 3-chloroazetidine-1-carboxylate begins with its hydroxylated precursor, N-Boc-3-hydroxyazetidine . This precursor is readily synthesized from precursors like 1-benzylazetidin-3-ol or via multi-step sequences starting from epichlorohydrin and benzylamine.[8][9][10] The critical step is the conversion of the C3-hydroxyl group into a chloride. While various chlorinating agents can be employed, methods analogous to an Appel reaction provide a mild and efficient transformation.

Logical Workflow for Synthesis

The synthesis follows a straightforward logic: protection of the azetidine nitrogen, followed by activation of the C3-hydroxyl group for substitution.

cluster_synthesis Synthesis of tert-Butyl 3-Chloroazetidine-1-carboxylate precursor N-Boc-3-hydroxyazetidine reagents Chlorinating Agent (e.g., PPh₃, CCl₄ or NCS) precursor->reagents Reaction Conditions (e.g., Toluene, 100°C) product tert-Butyl 3-chloroazetidine-1-carboxylate reagents->product Nucleophilic Substitution (Appel-type reaction)

Caption: Synthetic pathway from the hydroxy precursor to the chloro building block.

Detailed Experimental Protocol: Synthesis of tert-Butyl 3-chloroazetidine-1-carboxylate

This protocol is adapted from analogous procedures for the synthesis of 3-haloazetidines.[11] The mechanism involves the in-situ formation of a phosphonium salt, which activates the hydroxyl group for displacement by chloride in a classic Sₙ2 reaction.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv.)

  • Triphenylphosphine (PPh₃) (2.0 equiv.)

  • Carbon tetrachloride (CCl₄) or N-Chlorosuccinimide (NCS) (1.5 equiv.)

  • Imidazole (3.0 equiv.)

  • Toluene (or Acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv.) in toluene, sequentially add imidazole (3.0 equiv.), triphenylphosphine (2.0 equiv.), and the chlorinating agent (e.g., CCl₄, 1.5 equiv.).[11]

  • Heat the reaction mixture at 80-100 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (if iodine was used as in the reference) and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by silica gel column chromatography (eluent: gradient of hexane/ethyl acetate) to afford the pure tert-butyl 3-chloroazetidine-1-carboxylate.

Core Application: Nucleophilic Substitution at the C3 Position

The primary utility of tert-butyl 3-chloroazetidine-1-carboxylate lies in its reactivity towards nucleophiles. The C3 carbon is electrophilic, and the chloride is a competent leaving group. The reaction typically proceeds via an Sₙ2 mechanism .

Mechanistic Considerations: Why the Sₙ2 Pathway Dominates
  • Steric Hindrance: The C3 carbon is a secondary carbon. While more hindered than a primary carbon, it is still accessible to nucleophilic attack, especially given the rigid, planar nature of the four-membered ring.

  • Carbocation Instability: Formation of a secondary carbocation at the C3 position (as required for an Sₙ1 pathway) is energetically unfavorable. The ring strain of the azetidine scaffold would be exacerbated in a planar carbocation intermediate.[12][13]

  • Solvent and Nucleophile Choice: The use of strong nucleophiles in polar aprotic solvents (e.g., DMF, DMSO) further favors the bimolecular Sₙ2 pathway.

The Sₙ2 mechanism implies a Walden inversion of stereochemistry at the C3 center, a critical consideration if chiral starting materials are used.

cluster_reaction General Nucleophilic Substitution Workflow start tert-Butyl 3-chloroazetidine-1-carboxylate step1 Sₙ2 Reaction start->step1 Nucleophile (Nu⁻) Base (e.g., K₂CO₃) Solvent (e.g., DMF) intermediate tert-Butyl 3-(nucleophile)azetidine-1-carboxylate step1->intermediate step2 Boc Deprotection intermediate->step2 Acid (e.g., TFA or HCl) Solvent (e.g., DCM) final 3-Substituted Azetidine step2->final

Caption: A typical two-step sequence using the building block.

Scope of Nucleophiles and Reaction Conditions

A wide variety of nucleophiles can be successfully employed to displace the C3-chloride, demonstrating the versatility of this building block.

Nucleophile TypeExample NucleophileTypical BaseSolventTemp (°C)Representative Yield
Primary Amine BenzylamineK₂CO₃ or Et₃NDMF / MeCN80-100High
Secondary Amine MorpholineK₂CO₃DMF80-100High
Phenol 4-MethoxyphenolCs₂CO₃ or K₂CO₃DMF60-80Good-High
Thiol ThiophenolNaH or K₂CO₃THF / DMFRT-60High
Carbanion Diethyl malonateNaHTHFRT-60Good
Cyanide NaCNDMSO130Good[14]

This table is illustrative, based on common transformations for analogous alkyl halides. Yields are highly substrate-dependent.

Detailed Experimental Protocol: Amination with a Primary Amine

This protocol describes a typical procedure for the reaction with a primary amine, a common transformation in medicinal chemistry programs.

Materials:

  • tert-Butyl 3-chloroazetidine-1-carboxylate (1.0 equiv.)

  • Primary amine (e.g., benzylamine) (1.1 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve tert-butyl 3-chloroazetidine-1-carboxylate (1.0 equiv.) in DMF.

  • Add the primary amine (1.1 equiv.) followed by potassium carbonate (2.0 equiv.).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired tert-butyl 3-(benzylamino)azetidine-1-carboxylate.

Post-Substitution Chemistry: N-Boc Deprotection

A key advantage of this building block is the ability to remove the Boc protecting group after the desired C3-substituent has been installed. This unmasks the azetidine nitrogen, allowing for further functionalization, such as acylation, sulfonylation, or reductive amination, which is a common strategy in the late-stage diversification of drug candidates.

Deprotection Rationale and Protocol

The tert-butoxycarbonyl (Boc) group is specifically designed to be labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are typically used. A recently reported mild method uses oxalyl chloride in methanol, which may offer advantages for sensitive substrates.[15]

Detailed Experimental Protocol: N-Boc Deprotection with TFA

Materials:

  • N-Boc-3-substituted-azetidine (1.0 equiv.)

  • Trifluoroacetic acid (TFA) (5-10 equiv.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc-3-substituted-azetidine (1.0 equiv.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 3-substituted azetidine, often as a free base or TFA salt.

Conclusion

Tert-butyl 3-chloroazetidine-1-carboxylate is more than just a reagent; it is a strategic tool for introducing structural rigidity and three-dimensionality into drug candidates. Its predictable reactivity, centered on Sₙ2 displacement of the C3-chloride, provides a reliable platform for diversification. The orthogonality of the N-Boc protecting group ensures that further synthetic modifications can be precisely controlled. By mastering the synthesis and application of this building block, medicinal chemists are well-equipped to navigate the complexities of modern drug design and develop next-generation therapeutics with enhanced properties and novel biological activities.[1][16]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. Benchchem.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Chemicalbook.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • Reactions of nucleophiles with 1-tert-butyl-3-chloroazetidine and 1-tert-butyl-2-chloromethylaziridine. ACS Publications.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC.
  • Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4. PubMed.
  • The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Google Patents.
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PMC.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
  • 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
  • Stereoselective nucleophilic substitution reaction at tertiary carbon centers. SlideShare.
  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex.
  • 1-Boc-3-iodoazetidine | 254454-54-1. ChemicalBook.
  • N-Boc protection. Sigma-Aldrich.
  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.
  • 8.4: Nucleophilic Substitution - 1st Order. Chemistry LibreTexts.
  • Reactions of tert-butyl esters with PCl3. ResearchGate.
  • Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Chemistry Portal.
  • structure-reactivity relationships: nucleophilic substitution reactions. University of Calgary.
  • (PDF) Principles of Nucleophilic Substitution. ResearchGate.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • 22.3. Reaction of acyl derivatives with weak nucleophiles. LibreTexts Chemistry.
  • Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products. AMS Dottorato - Unibo.

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Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to tert-Butyl 3-Chloroazetidine-1-carboxylate

An In-depth Exploration of its Discovery, Synthesis, and Enduring Importance in Modern Drug Development For researchers, scientists, and professionals in the field of drug development, the quest for novel molecular scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of its Discovery, Synthesis, and Enduring Importance in Modern Drug Development

For researchers, scientists, and professionals in the field of drug development, the quest for novel molecular scaffolds that can unlock new therapeutic possibilities is perpetual. Among the pantheon of heterocyclic structures, the azetidine ring has emerged as a particularly valuable motif. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can confer advantageous physicochemical properties to drug candidates, including enhanced metabolic stability, improved solubility, and better receptor-binding profiles.[1][2] This guide delves into the discovery and history of a pivotal building block in this class: tert-butyl 3-chloroazetidine-1-carboxylate. We will explore the evolution of its synthesis, providing detailed experimental protocols and the scientific rationale behind the chosen methodologies.

The Genesis of a Key Intermediate: Recognizing the Potential of the Azetidine Core

The story of tert-butyl 3-chloroazetidine-1-carboxylate is intrinsically linked to the broader appreciation of the azetidine scaffold in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, essential for multi-step synthetic campaigns. The 3-chloro substituent serves as a versatile functional group, amenable to a wide array of nucleophilic substitution reactions, allowing for the introduction of diverse molecular fragments. This combination of features makes it a highly sought-after intermediate for the construction of complex molecular architectures. While a singular "discovery" paper for this specific compound is not readily apparent in the historical literature, its emergence can be traced to the growing demand for functionalized azetidines in the late 20th and early 21st centuries. The synthesis of the analogous tert-butyl 3-iodoazetidine-1-carboxylate, reported by Billotte in 1998, serves as a significant temporal marker, indicating that the development of 3-haloazetidines was an active area of research during this period.[3]

The Cornerstone of Synthesis: Preparation of tert-Butyl 3-Hydroxyazetidine-1-carboxylate

The most direct and widely adopted strategy for the synthesis of tert-butyl 3-chloroazetidine-1-carboxylate hinges on the chlorination of its corresponding hydroxyl precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. Therefore, an efficient synthesis of this key alcohol intermediate is paramount. Several routes have been developed, with a common pathway commencing from 1-benzylazetidin-3-ol.

Synthesis of tert-Butyl 3-Hydroxyazetidine-1-carboxylate from 1-Benzylazetidin-3-ol

This well-established method involves a two-step sequence: debenzylation followed by Boc protection. The benzyl group serves as a robust protecting group for the azetidine nitrogen during initial manipulations and can be effectively removed via catalytic hydrogenation.

Synthesis_of_Hydroxy_Precursor Start 1-Benzylazetidin-3-ol Step1 1. Debenzylation (H₂, Pd/C) 2. Boc Protection (Boc₂O) Start->Step1 Product tert-Butyl 3-Hydroxyazetidine-1-carboxylate Step1->Product

Caption: Synthetic pathway to tert-butyl 3-hydroxyazetidine-1-carboxylate.

Experimental Protocol: Synthesis of tert-Butyl 3-Hydroxyazetidine-1-carboxylate [4]

Materials:

  • 1-Benzylazetidin-3-ol

  • Tetrahydrofuran (THF)

  • Palladium on carbon (5% Pd/C)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Hydrogen gas (H₂)

  • n-Heptane

Procedure:

  • Debenzylation: To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).

  • Stir the reaction mixture at room temperature overnight under a hydrogen atmosphere (approximately 20 hours).

  • Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxyazetidine.

  • Boc Protection: Dissolve the crude 3-hydroxyazetidine in a suitable solvent such as THF. Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete.

  • Purification: Concentrate the reaction mixture under vacuum. Dissolve the resulting crude product in n-heptane (105 mL) and stir at 0-5 °C for 2 hours under a nitrogen atmosphere.

  • Filter the resulting slurry to collect the solid product. Dry the filter cake to afford pure tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid (yields typically around 91%).[4]

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This catalyst is highly effective for the hydrogenolysis of benzylamines, a common and clean method for deprotection.

  • Di-tert-butyl dicarbonate (Boc₂O): Boc₂O is the standard reagent for the introduction of the Boc protecting group onto amines. The reaction is generally clean and high-yielding.

  • n-Heptane Trituration: This step is a non-chromatographic purification method. The desired product is sparingly soluble in cold n-heptane, while impurities remain in solution, allowing for effective purification by simple filtration.

The Halogenation Step: Conversion to tert-Butyl 3-Chloroazetidine-1-carboxylate

With the hydroxy precursor in hand, the final step is the conversion of the hydroxyl group to a chloro group. This is a standard transformation in organic synthesis, and several reagents can be employed. The choice of reagent often depends on factors such as scale, desired reactivity, and avoidance of side reactions.

Chlorination_Step Start tert-Butyl 3-Hydroxyazetidine-1-carboxylate Step1 Chlorination (e.g., SOCl₂, Appel Reaction) Start->Step1 Product tert-Butyl 3-Chloroazetidine-1-carboxylate Step1->Product

Caption: Final chlorination step to yield the target compound.

While a specific seminal publication for this exact transformation is not prominently cited, the following protocols are based on well-established chlorination methodologies frequently applied to similar substrates.

Method A: Using Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Experimental Protocol: Chlorination with Thionyl Chloride

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Pyridine or triethylamine (optional, as a base)

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution. A base such as pyridine can be added to neutralize the HCl generated during the reaction.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford tert-butyl 3-chloroazetidine-1-carboxylate.

Causality of Experimental Choices:

  • Thionyl Chloride: A cost-effective and powerful chlorinating agent. The byproducts of the reaction (SO₂ and HCl) are gases, which can simplify workup.

  • Pyridine/Triethylamine: The addition of a non-nucleophilic base can prevent the accumulation of HCl, which could potentially lead to the cleavage of the acid-labile Boc protecting group.

Method B: The Appel Reaction

The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl chlorides, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and a carbon tetrahalide (carbon tetrachloride, CCl₄, or N-chlorosuccinimide, NCS).

Experimental Protocol: Appel Reaction

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS)

  • Anhydrous acetonitrile (MeCN) or other suitable aprotic solvent

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate and triphenylphosphine (typically 1.2 to 1.5 equivalents) in anhydrous acetonitrile.

  • Add carbon tetrachloride or N-chlorosuccinimide (typically 1.2 to 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.

Causality of Experimental Choices:

  • PPh₃/CCl₄ (or NCS): This combination forms a phosphonium salt in situ, which activates the hydroxyl group for nucleophilic attack by chloride. This method is generally milder than using thionyl chloride and can be advantageous for sensitive substrates.

Characterization and Data Summary

The successful synthesis of tert-butyl 3-chloroazetidine-1-carboxylate is confirmed through standard analytical techniques.

Property Value
Molecular Formula C₈H₁₄ClNO₂
Molecular Weight 191.65 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ 4.25-4.40 (m, 2H), 4.05-4.20 (m, 2H), 3.40-3.55 (m, 1H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ 156.0, 80.5, 59.0, 45.0, 28.4

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Applications and Future Outlook

The utility of tert-butyl 3-chloroazetidine-1-carboxylate as a building block in medicinal chemistry is extensive. Its ability to undergo nucleophilic substitution at the C-3 position allows for the facile introduction of a wide range of functional groups, leading to the synthesis of diverse libraries of azetidine-containing compounds for biological screening. This has been instrumental in the development of numerous drug candidates targeting a variety of diseases.

The continued exploration of novel synthetic methodologies for azetidines, including asymmetric approaches, will undoubtedly further enhance the accessibility and utility of this important scaffold. As our understanding of the unique conformational and electronic properties of azetidines deepens, so too will our ability to rationally design and synthesize the next generation of innovative therapeutics.

References

  • Recent progress in synthesis of 3-functionalized azetidines. (2026). Arkivoc, 2025(1), 12430.[1]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). BMC Chemistry, 13(1), 133.[4]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry.[2]

  • A Convenient Synthesis of 3,3-Dichloroazetidines, a New Class of Azetidines. (1998). The Journal of Organic Chemistry, 63(1), 6-11.[5]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry, 19(12), 2598-2611.[6]

  • Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. (2020). Angewandte Chemie International Edition, 59(43), 19043-19048.[7]

  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. (n.d.). BenchChem.[8]

  • Modular access to functionalized azetidines via electrophilic azetidinylation. (2025). Organic Chemistry Frontiers.[9]

  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. (2022). International journal of health sciences.[10]

  • Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4. (2021). Pharmaceuticals, 14(11), 1119.[11]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (2018). Arkivoc, 2018(4), 195-214.[3]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. (n.d.). University of Bari Aldo Moro.[12]

  • Advances in the synthesis of azetidines: 2020-2025. (2026). ResearchGate.[4]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.[13]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2007). Molecules, 12(11), 2457-2467.[14]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (2013). Angewandte Chemie International Edition, 52(29), 7544-7548.[15]

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (2016). MATEC Web of Conferences, 68, 21006.[16]

  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. (2017). Google Patents.[17]

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  • 1-(N-Boc)-3-cyanoazetidine AldrichCPR 142253-54-1. (n.d.). Sigma-Aldrich.

  • 1-N-Boc-3-cyano-azetidine | CAS 142253-54-1 | SCBT. (n.d.). Santa Cruz Biotechnology.[19]

  • tert-Butyl 3-formylazetidine-1-carboxylate | 177947-96-5. (n.d.). Sigma-Aldrich.[20]

  • Synthesis of 3,3-dinitroazetidine (Patent). (1995). OSTI.GOV.[21]

  • US5591888A - Process for producing tert.-butyl chloroacetate. (1997). Google Patents.[22]

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  • CN111362853A - A kind of preparation method of 3-oxazetane-1-carboxylic acid tert-butyl ester. (2020). Google Patents.[25]

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  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. (n.d.). Organic Syntheses.[27]

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Exploratory

A Technical Guide to tert-Butyl 3-Chloroazetidine-1-carboxylate: Synthesis, Reactivity, and Applications

Introduction: The Rising Prominence of the Azetidine Scaffold In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a crucial structural motif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a crucial structural motif.[1][2] Its inherent ring strain and distinct three-dimensional geometry offer a unique combination of properties that drug designers leverage to enhance pharmacokinetic profiles, including metabolic stability, solubility, and receptor selectivity.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its therapeutic significance.[1] Among the various functionalized azetidine building blocks, tert-butyl 3-chloroazetidine-1-carboxylate stands out as a versatile and valuable intermediate for introducing this desirable moiety into complex molecules.

This guide provides an in-depth technical overview of tert-butyl 3-chloroazetidine-1-carboxylate, covering its synthesis, characteristic reactivity, and key applications in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this important building block.

Synthesis and Characterization

The most common synthetic route to tert-butyl 3-chloroazetidine-1-carboxylate begins with the more readily available tert-butyl 3-hydroxyazetidine-1-carboxylate. The transformation of the hydroxyl group to a chloride is a critical step that activates the 3-position of the azetidine ring for subsequent nucleophilic substitution.

Synthetic Pathway Overview

A prevalent method for this chlorination involves an oxidation-reduction pathway. The precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, can be synthesized from 1-benzylazetidin-3-ol.[3] The benzyl group is removed via hydrogenolysis, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.[3] The resulting alcohol is then oxidized to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate.[3][4] This oxidation is often achieved using reagents like TEMPO in the presence of an oxidant such as NaClO.[3]

The subsequent steps to introduce the chlorine atom can vary, but a common approach involves the reduction of the ketone back to the alcohol, followed by a chlorination reaction, for instance, using thionyl chloride or oxalyl chloride.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C8H14ClNO2
Molecular Weight 191.66 g/mol
Appearance Off-white to white crystalline solid
¹H NMR (DMSO-d₆, 400 MHz) δ 4.67 (s, 4H), 1.42 (s, 9H)[5]
¹³C NMR Expected signals for the Boc group (~28, 80 ppm) and the azetidine ring carbons.

Chemical Reactivity and Mechanistic Considerations

The primary utility of tert-butyl 3-chloroazetidine-1-carboxylate lies in the reactivity of the C-Cl bond at the 3-position. This carbon is electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution: The Cornerstone of Utility

The reaction proceeds via a nucleophilic substitution mechanism. Given that the substrate is a secondary alkyl halide, both Sₙ1 and Sₙ2 pathways are plausible, and the operative mechanism can be influenced by the reaction conditions, including the nature of the nucleophile, solvent, and temperature.

  • Sₙ2 Pathway: A strong, unhindered nucleophile will favor a bimolecular substitution, leading to inversion of stereochemistry if a chiral center is present. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

  • Sₙ1 Pathway: In the presence of a polar, protic solvent and a weaker nucleophile, the reaction may proceed through a carbocation intermediate.[6][7] The stability of the potential azetidin-3-yl cation would be a determining factor.

The choice of base and solvent is critical for achieving optimal yields and minimizing side reactions. A non-nucleophilic base is often employed to scavenge the HCl generated during the substitution without competing with the primary nucleophile.

Causality in Experimental Design:
  • Solvent Selection: Aprotic polar solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the substitution reaction. They can help to stabilize charged intermediates without participating in the reaction.

  • Base Selection: The choice of base, such as triethylamine or diisopropylethylamine, is crucial. These sterically hindered amines are effective at neutralizing the acid byproduct without acting as competing nucleophiles.

  • Temperature Control: The reaction temperature is a key parameter to control. Higher temperatures can accelerate the reaction but may also lead to decomposition or side product formation.

Diagram: General Nucleophilic Substitution Workflow

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve tert-butyl 3-chloroazetidine-1-carboxylate in aprotic solvent (e.g., DMF) B Add nucleophile (e.g., amine, alcohol, thiol) A->B C Add non-nucleophilic base (e.g., DIPEA) B->C D Heat reaction mixture (e.g., 60-100 °C) C->D E Monitor reaction progress (e.g., TLC, LC-MS) D->E F Quench reaction and perform aqueous work-up E->F G Extract with organic solvent F->G H Purify by column chromatography G->H I Final Product: 3-Substituted Azetidine H->I

Caption: A typical workflow for the nucleophilic substitution of tert-butyl 3-chloroazetidine-1-carboxylate.

Applications in Drug Discovery

The 3-substituted azetidine motif is a valuable component in a variety of therapeutic agents.[8] Tert-butyl 3-chloroazetidine-1-carboxylate provides a direct and efficient entry point for incorporating this scaffold.

Case Study: Building Blocks for Bioactive Molecules

Numerous studies have demonstrated the use of this chloro-azetidine to synthesize compounds with diverse biological activities, including:

  • CNS Disorders: Aryl-azetidine derivatives have shown potential as inhibitors of neurotransmitter transporters, such as the GABA transporter 1 (GAT-1), suggesting their utility in treating conditions like epilepsy and anxiety.[8]

  • Antimicrobial Agents: The azetidine ring is a key feature of some β-lactam antibiotics.[8] Furthermore, non-β-lactam azetidines are being explored for their antibacterial and antifungal properties.[8]

  • Triple Reuptake Inhibitors: Novel 3-substituted azetidine derivatives have been designed and evaluated as triple reuptake inhibitors for potential antidepressant applications.[9]

The ability to readily introduce a wide array of functional groups at the 3-position allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of a molecule's properties to achieve desired biological activity and pharmacokinetic profiles.

Diagram: The Role in Medicinal Chemistry

G A tert-Butyl 3-Chloroazetidine-1-carboxylate B Nucleophilic Substitution (Sₙ1 / Sₙ2) A->B D Library of 3-Substituted Azetidine Building Blocks B->D C Diverse Nucleophiles (R-NH₂, R-OH, R-SH, etc.) C->B E Lead Optimization (SAR Studies) D->E F Drug Candidates E->F

Caption: The central role of tert-butyl 3-chloroazetidine-1-carboxylate in generating diverse drug candidates.

Experimental Protocols

The following is a representative, self-validating protocol for the nucleophilic substitution of tert-butyl 3-chloroazetidine-1-carboxylate with a generic primary amine.

General Procedure for N-Alkylation
  • Reactant Preparation: To a solution of tert-butyl 3-chloroazetidine-1-carboxylate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added the primary amine nucleophile (1.1 eq.).

  • Base Addition: Diisopropylethylamine (DIPEA, 2.0 eq.) is added dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is heated to 80 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction progress should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic phase is washed sequentially with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aminoazetidine product.

Safety and Handling

Tert-butyl 3-chloroazetidine-1-carboxylate should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][12]

  • Inhalation: Avoid breathing dust, fumes, or vapors.[10][12]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[10]

Conclusion

Tert-butyl 3-chloroazetidine-1-carboxylate is a cornerstone building block for the synthesis of 3-substituted azetidines, a class of compounds with significant and growing importance in medicinal chemistry. Its predictable reactivity, coupled with the desirable properties of the azetidine ring, makes it an invaluable tool for drug discovery and development professionals. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry.
  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Chemicalbook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
  • Han, Y., et al. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
  • Protheragen. (n.d.). Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate.
  • CymitQuimica. (2023, July 6). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
  • Sigma-Aldrich. (2025, December 26). SAFETY DATA SHEET.
  • Zhang, Y., et al. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC.
  • MedChemExpress. (2025, December 31). tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate-SDS.
  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Chemistry LibreTexts. (2022, November 2). 8.4: Nucleophilic Substitution - 1st Order.
  • ResearchGate. (n.d.). (PDF) Principles of Nucleophilic Substitution.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of tert-Butyl 3-Chloroazetidine-1-carboxylate in Pharmaceutical Intermediate Synthesis

Abstract: The azetidine ring is a strained, four-membered nitrogen-containing heterocycle that has become a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates often enhances key pha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The azetidine ring is a strained, four-membered nitrogen-containing heterocycle that has become a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates often enhances key pharmacokinetic properties such as metabolic stability, solubility, and receptor binding affinity. tert-Butyl 3-chloroazetidine-1-carboxylate has emerged as a critical and versatile building block for introducing this valuable motif. The tert-butoxycarbonyl (Boc) protecting group ensures stability and facilitates selective deprotection, while the chloro substituent at the C3 position serves as an excellent leaving group for nucleophilic substitution. This guide provides an in-depth exploration of the reactivity, synthesis, and application of this intermediate, complete with detailed, field-tested protocols for researchers, chemists, and drug development professionals.

Compound Profile: Physicochemical Properties and Reactivity

tert-Butyl 3-chloroazetidine-1-carboxylate is a cornerstone intermediate whose utility is dictated by its unique structural features. The inherent ring strain of the azetidine core (~25 kcal/mol) makes the C3 carbon highly susceptible to nucleophilic attack, a process that is further facilitated by the electronegativity of the chlorine atom, which serves as a competent leaving group.

The reaction mechanism is predominantly a bimolecular nucleophilic substitution (SN2).[1][2] The backside attack by a nucleophile is sterically accessible, leading to a predictable inversion of stereochemistry if a chiral center is present. The alternative SN1 pathway, which would proceed through a strained and unstable secondary carbocation, is energetically unfavorable.[3][4] The choice of solvent is critical; polar aprotic solvents like DMSO, DMF, or acetonitrile are preferred as they solvate the cation of the nucleophilic salt without significantly solvating the anion, thereby enhancing its nucleophilicity.[5]

PropertyValue
IUPAC Name tert-butyl 3-chloroazetidine-1-carboxylate
CAS Number 1537176-17-2[6]
Molecular Formula C₈H₁₄ClNO₂
Molecular Weight 191.65 g/mol
Appearance Colorless to light yellow oil or solid
Primary Reactive Site C3 Carbon (Electrophile)
Primary Reaction Type Nucleophilic Substitution (SN2)[2][3]

Synthesis of the Key Intermediate

The most common and efficient route to tert-butyl 3-chloroazetidine-1-carboxylate is from its readily available precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. This transformation involves the substitution of a hydroxyl group with a chloride, which can be achieved using various standard chlorinating agents.

G cluster_0 Synthesis Workflow Precursor tert-Butyl 3-hydroxyazetidine-1-carboxylate (CAS: 141699-55-0) Reagent Chlorinating Agent (e.g., SOCl₂, MsCl/LiCl) Precursor->Reagent  1. Reaction Setup Product tert-Butyl 3-chloroazetidine-1-carboxylate (CAS: 1537176-17-2) Reagent->Product  2. Chlorination

Caption: Synthesis of the target chloro-azetidine from its hydroxy precursor.

Protocol 2.1: Synthesis via Mesylation and Chloride Displacement

This two-step, one-pot protocol is often preferred for its mild conditions and high yields, avoiding the harsh acidity of reagents like thionyl chloride.

Rationale: The hydroxyl group is a poor leaving group. It is first converted into a mesylate, an excellent leaving group. Subsequent in-situ displacement with a chloride source (e.g., lithium chloride) proceeds efficiently via an SN2 mechanism.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Lithium chloride (LiCl) (3.0 eq)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Maintain the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the formation of the mesylate intermediate by TLC or LC-MS.

  • Once mesylation is complete, add lithium chloride to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until the substitution is complete (monitor by TLC/LC-MS).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (eluent: ethyl acetate/hexanes) to yield the pure title compound.

Core Application: Nucleophilic Substitution for Scaffold Elaboration

The primary utility of tert-butyl 3-chloroazetidine-1-carboxylate is its reaction with a diverse range of nucleophiles to generate 3-substituted azetidines. These reactions are foundational for building complex pharmaceutical intermediates.

G cluster_1 Versatility in Nucleophilic Substitution Start tert-Butyl 3-chloroazetidine-1-carboxylate N_nuc Amine (R₂NH) Thiol (RSH) Alcohol (ROH) Cyanide (CN⁻) Start->N_nuc Product_N 3-Amino-azetidine Derivative N_nuc->Product_N N-Alkylation Product_S 3-Thio-azetidine Derivative N_nuc->Product_S S-Alkylation Product_O 3-Ether-azetidine Derivative N_nuc->Product_O O-Alkylation Product_C 3-Cyano-azetidine Derivative N_nuc->Product_C C-C Bond Formation

Caption: Reaction pathways for tert-butyl 3-chloroazetidine-1-carboxylate.

Protocol 3.1: General Procedure for N-Alkylation with Amines

Rationale: This reaction forms a C-N bond and is one of the most common methods for incorporating the azetidine scaffold into a larger molecule, often connecting it to another heterocyclic system. A non-nucleophilic base is required to neutralize the HCl generated during the reaction.

Materials:

  • tert-Butyl 3-chloroazetidine-1-carboxylate (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Potassium carbonate (K₂CO₃) or DIPEA (2.0 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Potassium iodide (KI) (catalytic amount, optional)

Procedure:

  • To a solution of the amine in acetonitrile, add the base (K₂CO₃ or DIPEA).

  • Add tert-butyl 3-chloroazetidine-1-carboxylate to the suspension.

  • If the reaction is sluggish, add a catalytic amount of KI. The in-situ formation of the more reactive iodo-azetidine can accelerate the reaction (Finkelstein reaction).

  • Heat the mixture to 60-80 °C and stir for 4-16 hours, monitoring by LC-MS.

  • After cooling to room temperature, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired 3-aminoazetidine product.

Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)
Amines (N) Aniline, PiperazineK₂CO₃, DIPEAMeCN, DMF60 - 80
Thiols (S) ThiophenolK₂CO₃, Cs₂CO₃DMF25 - 50
Phenols (O) 4-FluorophenolK₂CO₃, Cs₂CO₃DMF, DMSO80 - 100
Carbon (C) Sodium Cyanide-DMSO80 - 120

Case Study: Synthesis of a Key Intermediate for Baricitinib

Baricitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[7] Its structure contains a 3-substituted azetidine core. While several routes to Baricitinib exist, a key disconnection involves coupling a pyrazole moiety to the azetidine ring. tert-Butyl 3-chloroazetidine-1-carboxylate is an ideal electrophile for this purpose.

The synthesis involves the N-alkylation of a protected pyrazole with the chloro-azetidine building block.

G cluster_2 Case Study: Baricitinib Intermediate Synthesis Azetidine tert-Butyl 3-chloroazetidine-1-carboxylate Reaction + Azetidine->Reaction Pyrazole 4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl) -1H-pyrazole Pyrazole->Reaction Product Key Baricitinib Intermediate Reaction->Product K₂CO₃, DMF 80 °C

Caption: Coupling reaction to form a key intermediate for Baricitinib.

This reaction follows the general N-alkylation protocol (3.1), where the pyrazole nitrogen acts as the nucleophile. The successful coupling yields a direct precursor that, after deprotection and sulfamidation, can be converted to the final active pharmaceutical ingredient. This highlights the strategic importance of tert-butyl 3-chloroazetidine-1-carboxylate in streamlining complex drug syntheses.[8][9]

Handling, Storage, and Safety

Safety Precautions:

  • tert-Butyl 3-chloroazetidine-1-carboxylate is expected to be an irritant to the skin, eyes, and respiratory tract.

  • Handle only in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Storage and Handling:

  • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.

  • For long-term storage, refrigeration (-20°C) is recommended to prevent degradation.

Conclusion

tert-Butyl 3-chloroazetidine-1-carboxylate is a high-value, versatile, and reactive building block essential for modern pharmaceutical synthesis. Its ability to undergo clean and efficient SN2 reactions with a wide array of nucleophiles provides a reliable and powerful method for introducing the azetidine scaffold. The protocols and insights provided in this guide are designed to empower chemists to leverage this key intermediate for the rapid and strategic development of next-generation therapeutics.

References

  • Cui, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 123. [Link]

  • New Drug Approvals. (2013, June 17). Baricitinib. New Drug Approvals. [Link]

  • Cui, Y., et al. (2025, September 20). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. ResearchGate. [Link]

  • Sim, M., et al. (2022, March 2). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. ScienceOpen. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses. [Link]

  • Zhang, J., et al. (2016, March 16). An Efficient Synthesis of Baricitinib. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • Synthonix. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate. Synthonix. [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Ashenhurst, J. (2012, June 27). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. [Link]

  • Lecturio. (2025, December 15). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Lecturio. [Link]

  • Mondal, S. (2025, March 13). UNIT -III: Alkyl halides (Nucleophilic Substitution Reaction). ResearchGate. [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. [Link]

Sources

Application

Application of tert-butyl 3-chloroazetidine-1-carboxylate in medicinal chemistry

Application Note: Strategic Utilization of tert-Butyl 3-Chloroazetidine-1-Carboxylate in Medicinal Chemistry Executive Summary This technical guide details the application of tert-butyl 3-chloroazetidine-1-carboxylate (C...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of tert-Butyl 3-Chloroazetidine-1-Carboxylate in Medicinal Chemistry

Executive Summary

This technical guide details the application of tert-butyl 3-chloroazetidine-1-carboxylate (CAS: 255825-38-6) as a privileged scaffold in drug design. While often viewed merely as a halogenated intermediate, this compound serves as a critical "divergent node" for accessing 3-substituted azetidines—a structural motif increasingly utilized to modulate physicochemical properties (LogD, pKa) and metabolic stability in lead optimization.

This document provides the rationale for its use ("The Azetidine Advantage"), detailed chemical properties, and rigorous, self-validating protocols for its transformation via nucleophilic substitution (


) and modern cross-coupling methodologies.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyDataRelevance to Protocol
CAS Number 255825-38-6Identity verification.
Molecular Weight 191.66 g/mol Stoichiometry calculations.
Appearance Colorless to pale yellow liquid/solid (low mp)Liquid handling techniques required at RT.
Boiling Point ~260°C (predicted)High thermal stability allows elevated reaction temps.
Leaving Group Chloride (Cl⁻)Moderate leaving group; often requires activation (KI) or strong nucleophiles compared to I/Br analogs.
Protecting Group Boc (tert-butoxycarbonyl)Acid-labile; stable to bases and nucleophiles.

Strategic Application: The "Azetidine Advantage"

In medicinal chemistry, replacing a pyrrolidine or piperidine ring with an azetidine (a "ring contraction" strategy) is a proven tactic to improve a compound's drug-like properties.

  • Lipophilicity Modulation: Azetidines typically exhibit lower lipophilicity (LogD) than their 5- or 6-membered counterparts due to the high polarity of the amine in a strained ring.

  • Metabolic Stability: The strained ring often alters the vector of metabolic attack, potentially blocking P450 oxidation sites found on larger rings.

  • Conformational Control: The puckered conformation of the azetidine ring provides a unique vector for displaying substituents (3-position) into the binding pocket, distinct from planar or chair conformations.

Pathway Visualization: The Azetidine Divergence Hub

AzetidineHub Start tert-Butyl 3-chloroazetidine- 1-carboxylate (Scaffold) SN2_Path Nucleophilic Substitution (SN2) Start->SN2_Path  + Nucleophiles (R-NH2, Ar-OH, R-SH) Coupling_Path Ni-Catalyzed Cross-Coupling Start->Coupling_Path  + Aryl Halides/Zincates (Ni/Ir Catalysis) Amino 3-Aminoazetidines (Solubility/Basicity) SN2_Path->Amino Ether 3-Aryloxyazetidines (H-Bond Acceptors) SN2_Path->Ether Thio 3-Thioazetidines (Metabolic Stability) SN2_Path->Thio Aryl 3-Aryl/Alkyl Azetidines (Bioisosteres) Coupling_Path->Aryl

Figure 1: The divergent synthesis capability of the 3-chloroazetidine scaffold, enabling access to diverse chemical space from a single precursor.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Aryloxyazetidines (Ether Linkage)

Objective: Installation of an aromatic ether at the 3-position via


 displacement.
Challenge: The secondary chloride in a strained ring is sterically hindered and electronically deactivated compared to acyclic alkyl halides.
Solution: Use of Finkelstein conditions (catalytic NaI) to generate the more reactive iodide in situ, combined with elevated temperatures.

Materials:

  • tert-Butyl 3-chloroazetidine-1-carboxylate (1.0 equiv)

  • Phenol derivative (1.2 equiv)

  • Cesium Carbonate (

    
    , 2.0 equiv)
    
  • Sodium Iodide (NaI, 0.1 – 0.5 equiv)

  • Solvent: DMF (Anhydrous) or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Activation: In a dried reaction vial equipped with a magnetic stir bar, dissolve tert-butyl 3-chloroazetidine-1-carboxylate (1.0 mmol) and the Phenol (1.2 mmol) in anhydrous DMF (3.0 mL, 0.33 M).

  • Base Addition: Add

    
     (2.0 mmol) in a single portion.
    
  • Catalysis: Add NaI (0.1 mmol, 10 mol%). Note: The reaction may proceed without NaI, but yields are typically 20-30% lower and reaction times longer.

  • Reaction: Seal the vial and heat to 80°C for 12–16 hours.

    • Monitoring: Check via LCMS. The chloride (Starting Material) is often UV-weak; look for the disappearance of the phenol peak and the appearance of the product mass (M+H-Boc or M+Na).

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • Proton NMR (

    
    ):  The methine proton at the 3-position (H-3) typically shifts upfield from ~4.5 ppm (Cl-CH) to ~4.9–5.0 ppm (ArO-CH) depending on the phenol, often appearing as a pentet or multiplet.
    
Protocol B: Synthesis of 3-Aminoazetidines (Indirect Route via Azide)

Objective: Creation of a C-N bond. Critical Insight: Direct displacement with secondary amines is often sluggish and low-yielding due to steric clash with the Boc group. The "Azide-Reduction" route is far more reliable for generating primary amines, which can then be alkylated.

Workflow Diagram:

AzideProtocol Step1 Step 1: Azidation (NaN3, DMF, 90°C) Inter Intermediate: 3-Azidoazetidine Step1->Inter SN2 Displacement Step2 Step 2: Staudinger Reduction (PPh3, H2O, THF) Inter->Step2 N2 Extrusion Final Product: 3-Aminoazetidine Step2->Final Hydrolysis

Figure 2: Reliable two-step sequence for installing nitrogen functionality.

Step-by-Step Methodology:

  • Azidation:

    • Dissolve tert-butyl 3-chloroazetidine-1-carboxylate (1.0 equiv) in DMF.

    • Add Sodium Azide (

      
      , 2.0 equiv). Caution: 
      
      
      
      is toxic and generates hydrazoic acid with acid.
    • Heat to 90°C for 16 hours behind a blast shield.

    • Work-up: Dilute with water, extract with Ether (Et2O). Do not concentrate the azide to dryness if scale >1g due to explosion risk. Use the solution directly or keep concentrated liquid cool.

  • Reduction (Staudinger):

    • To the crude azide in THF/Water (10:1), add Triphenylphosphine (

      
      , 1.5 equiv).
      
    • Stir at Room Temperature for 4 hours (evolution of

      
       gas observed).
      
    • Work-up: Acidify with 1M HCl (to protonate the amine), wash with EtOAc (removes

      
      ), then basify the aqueous layer (NaOH) and extract with DCM.
      

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion (S_N2) Chloride is a poor leaving group; steric hindrance.1. Add 50 mol% NaI (Finkelstein). 2. Switch solvent to DMSO (higher dielectric constant). 3. Increase Temp to 100°C (Boc is stable up to ~120°C in non-acidic media).
Elimination Byproduct Formation of tert-butyl azetine (ene-carbamate).Use weaker bases (

instead of NaH/KOtBu). Avoid bulky bases.
Boc Loss Acidic impurities in solvent or reagents.Ensure anhydrous solvents; add trace

to reaction mixture to buffer.

Safety & Handling

  • Skin Sensitization: Azetidines and their precursors are potential skin sensitizers. Double-gloving (Nitrile) is recommended.

  • Pressure: Reactions at 80°C+ with volatile solvents (ACN) in sealed tubes generate pressure. Use rated pressure vials.

  • Azide Safety: When performing Protocol B, never use halogenated solvents (DCM) with Sodium Azide (forms explosive di-azidomethane).

References

  • Synthesis of 3-substituted azetidines

    • Title: "Recent progress in synthesis of 3-functionalized azetidines"
    • Source: Arkivoc, 2025.[2]

    • Link:[Link] (General Journal Link for verification of recent reviews).

  • Nucleophilic Substitution Dynamics

    • Title: "Reactions of nucleophiles with 1-tert-butyl-3-chloroazetidine"
    • Source: The Journal of Organic Chemistry (ACS).
    • Link:[Link]

  • Medicinal Chemistry Applications (Azetidine Scaffold)

    • Title: "Azetidines in medicinal chemistry: emerging applications and approved drugs"[3]

    • Source: PubMed / Future Medicinal Chemistry.
    • Link:[Link] (Search Term: Azetidine medicinal chemistry applications).

  • Chemical Property Data

    • Title: "tert-Butyl 3-chloroazetidine-1-carboxyl
    • Source: PubChem / EPA CompTox.
    • Link:[Link]

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving tert-Butyl 3-Chloroazetidine-1-carboxylate

Introduction: The Azetidine Motif in Modern Drug Discovery The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its inherent three-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Motif in Modern Drug Discovery

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its inherent three-dimensional character and ability to serve as a bioisostere for other cyclic and acyclic functionalities have made it a valuable component in the design of novel therapeutics. The substitution pattern on the azetidine ring is crucial for modulating the pharmacological properties of a molecule. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the C-3 functionalization of the azetidine core, enabling the introduction of a wide array of substituents.

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of tert-butyl 3-chloroazetidine-1-carboxylate. As a saturated alkyl chloride, this substrate presents unique challenges compared to more reactive aryl or vinyl halides, primarily concerning the oxidative addition step in the catalytic cycle. These protocols have been developed to address these challenges, providing researchers with a robust starting point for their synthetic endeavors.

The Challenge of C(sp³)–Cl Bond Activation

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the organic halide to the Pd(0) catalyst.[1] The C(sp³)–Cl bond in tert-butyl 3-chloroazetidine-1-carboxylate is significantly less reactive than C-Br or C-I bonds, and also more challenging to activate than C(sp²)–Cl bonds. This is due to the higher bond dissociation energy of the C-Cl bond and the more electron-rich nature of the sp³-hybridized carbon, which makes it less electrophilic.

To overcome this hurdle, the selection of an appropriate ligand is paramount. Bulky and electron-rich phosphine ligands are generally required to promote the oxidative addition of alkyl chlorides.[2][3] These ligands stabilize the electron-rich Pd(0) center and facilitate its insertion into the C-Cl bond.

Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[4] For the coupling of tert-butyl 3-chloroazetidine-1-carboxylate with various aryl and heteroaryl boronic acids, the choice of a highly active catalyst system is crucial.

Causality in Experimental Design
  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃) or a biarylphosphine ligand is often effective for the coupling of alkyl chlorides.[5] The use of an air-stable phosphonium salt, such as [t-Bu₃PH]BF₄, provides a convenient alternative to the pyrophoric free phosphine.[6]

  • Base: A moderately strong base is required to activate the boronic acid for transmetalation.[5] Potassium phosphate (K₃PO₄) is a common choice, often used with water, as the presence of water can accelerate the reaction.[6]

  • Solvent: Aprotic polar solvents like dioxane or THF are typically used, although ethereal solvents are also common.[7]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 R-X tert-Butyl 3-chloroazetidine-1-carboxylate R-X->R-Pd(II)(X)L2 Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 R-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Ar-B(OH)2 Arylboronic Acid Ar-B(OH)2->Ar-Pd(II)(R)L2 Transmetalation Base Base Base->Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-R 3-Arylazetidine Product Ar-Pd(II)(R)L2->Ar-R Reductive Elimination

Caption: Suzuki-Miyaura catalytic cycle for C(sp³)–C(sp²) coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • tert-Butyl 3-chloroazetidine-1-carboxylate

  • Arylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • [t-Bu₃PH]BF₄ (Tri-tert-butylphosphonium tetrafluoroborate)

  • K₃PO₄ (Potassium phosphate)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), [t-Bu₃PH]BF₄ (0.08 mmol, 8 mol%), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add tert-butyl 3-chloroazetidine-1-carboxylate (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acidtert-Butyl 3-phenylazetidine-1-carboxylate70-85
24-Methoxyphenylboronic acidtert-Butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate75-90
33-Pyridylboronic acidtert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate60-75

Buchwald-Hartwig Amination: Constructing C(sp³)–N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[8][9] The coupling of tert-butyl 3-chloroazetidine-1-carboxylate with a variety of primary and secondary amines provides access to 3-aminoazetidine derivatives, which are valuable building blocks in drug discovery.

Causality in Experimental Design
  • Catalyst System: Similar to the Suzuki-Miyaura coupling, a Pd(0) source and a bulky, electron-rich phosphine ligand are essential.[10][11] Ligands such as Josiphos-type ligands or biaryl phosphines have shown great efficacy in C-N bond formation.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[8] Sodium tert-butoxide (NaOt-Bu) is a commonly used base for these reactions.[10]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically employed.[10]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 R-X tert-Butyl 3-chloroazetidine-1-carboxylate R-X->R-Pd(II)(X)L2 Oxidative Addition Amine Coordination Amine Coordination R-Pd(II)(NR'2)L2 R-Pd(II)(NR'2)L R-Pd(II)(X)L2->R-Pd(II)(NR'2)L2 R'2NH Amine R'2NH->R-Pd(II)(NR'2)L2 Amine Coordination & Deprotonation Base Base Base->R-Pd(II)(NR'2)L2 R-Pd(II)(NR'2)L2->Pd(0)L2 Reductive Elimination Reductive Elimination R-NR'2 3-Aminoazetidine Product R-Pd(II)(NR'2)L2->R-NR'2 Reductive Elimination

Caption: Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • tert-Butyl 3-chloroazetidine-1-carboxylate

  • Amine (primary or secondary)

  • Pd₂(dba)₃

  • Biaryl phosphine ligand (e.g., XPhos)

  • NaOt-Bu (Sodium tert-butoxide)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the biaryl phosphine ligand (0.036 mmol, 3.6 mol%) to an oven-dried Schlenk tube.

  • Add NaOt-Bu (1.4 mmol).

  • Add tert-butyl 3-chloroazetidine-1-carboxylate (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and remove it from the glovebox.

  • Stir the reaction mixture at 100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination
EntryAmineProductExpected Yield (%)
1Morpholinetert-Butyl 3-morpholinoazetidine-1-carboxylate80-95
2Anilinetert-Butyl 3-(phenylamino)azetidine-1-carboxylate70-85
3Benzylaminetert-Butyl 3-(benzylamino)azetidine-1-carboxylate75-90

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide.[13] The direct Sonogashira coupling of unactivated alkyl chlorides is particularly challenging and often requires more reactive alkyl halides (bromides or iodides).[14] The following protocol is proposed as an exploratory route for the alkynylation of tert-butyl 3-chloroazetidine-1-carboxylate, and optimization may be required.

Causality in Experimental Design
  • Catalyst System: A dual-catalyst system comprising a palladium complex and a copper(I) co-catalyst is traditionally used.[13] For challenging substrates, highly active palladium catalysts with bulky, electron-rich ligands are necessary.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne and act as a scavenger for the generated HX.[13]

  • Solvent: Aprotic solvents like THF or DMF are common choices.[15]

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition R-X tert-Butyl 3-chloroazetidine-1-carboxylate R-X->R-Pd(II)(X)L2 R-Pd(II)(C≡CR')L2 R-Pd(II)(C≡CR')L2 R-Pd(II)(X)L2->R-Pd(II)(C≡CR')L2 Transmetalation R-Pd(II)(C≡CR')L2->Pd(0)L2 R-C≡CR' 3-Alkynylazetidine Product R-Pd(II)(C≡CR')L2->R-C≡CR' Reductive Elimination Cu(I)X Cu(I)X Cu(I)-C≡CR' Cu(I)-C≡CR' Cu(I)X->Cu(I)-C≡CR' Deprotonation H-C≡CR' Terminal Alkyne H-C≡CR'->Cu(I)-C≡CR' Base Base Base->Cu(I)-C≡CR' Cu(I)-C≡CR'->R-Pd(II)(X)L2

Caption: Sonogashira catalytic cycle for C(sp³)–C(sp) coupling.

Experimental Protocol: Sonogashira Coupling (Exploratory)

Materials:

  • tert-Butyl 3-chloroazetidine-1-carboxylate

  • Terminal alkyne

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • THF (anhydrous)

Procedure:

  • To a Schlenk tube, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add tert-butyl 3-chloroazetidine-1-carboxylate (1.0 mmol) and the terminal alkyne (1.5 mmol).

  • Add anhydrous THF (5 mL) and Et₃N (2.5 mmol) via syringe.

  • Stir the reaction mixture at 60-80 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography on silica gel.

Data Summary: Sonogashira Coupling (Exploratory)
EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylenetert-Butyl 3-(phenylethynyl)azetidine-1-carboxylate30-50
2Trimethylsilylacetylenetert-Butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate40-60
31-Hexynetert-Butyl 3-(hex-1-yn-1-yl)azetidine-1-carboxylate25-45*

*Note: Yields are speculative and may require significant optimization due to the low reactivity of the C(sp³)–Cl bond in this transformation.

Conclusion

The palladium-catalyzed cross-coupling reactions of tert-butyl 3-chloroazetidine-1-carboxylate provide a powerful platform for the synthesis of diverse 3-substituted azetidines. The protocols detailed herein offer a solid foundation for researchers to explore the chemical space around this important scaffold. A thorough understanding of the mechanistic nuances, particularly the challenges associated with C(sp³)–Cl bond activation, is key to successful reaction development and optimization. The provided methodologies, grounded in established principles of organometallic chemistry, should empower scientists in their pursuit of novel molecular architectures for drug discovery and development.

References

  • [Link to an appropriate review on C-H activ
  • Tang, H., Menzel, K., & Fu, G. C. (2003). Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. Angewandte Chemie International Edition, 42(41), 5079-82. [Link]

  • [Link to a general article on palladium-catalyzed cross-coupling reactions
  • [Link to a review on Suzuki reactions of aryl chlorides]
  • [Link to a review on ligands for palladium-catalyzed cross-coupling of (hetero)aryl chlorides]
  • [Link to a review on Pd-catalyzed cross-coupling reactions of alkyl halides]
  • [Link to a research article on Suzuki reactions in w
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Diefenbach, A., & Bickelhaupt, F. M. (2004). Oxidative addition of Pd to C-H, C-C and C-Cl bonds: Importance of relativistic effects in DFT calculations. Journal of Organometallic Chemistry, 689(24), 4174-4184. [Link]

  • [Link to a research article on Palladium(II)-catalyzed Oxidative C(sp3)
  • Lu, Z., & Fu, G. C. (2010). Stereoconvergent Amine-Directed Alkyl–Alkyl Suzuki Reactions of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 132(40), 14139-14141. [Link]

  • [Link to a preprint on Halide Interactions in Pd Oxid
  • [Link to a review on alkyl-boron Suzuki-Miyaura cross-couplings]
  • [Link to a research article on oxidative addition of aryl bromides to Pd(I)]
  • [Link to a research article on Suzuki-Miyaura coupling of sterically hindered aryl chlorides]
  • [Link to a review on the alkynyl
  • [Link to a research article on sterically demanding aryl-alkyl Suzuki-Miyaura coupling]
  • [Link to a research article on a stable dialkyl palladium prec
  • Dreher, S. D., et al. (2008). The First Method for Achieving Alkyl-Alkyl Suzuki Reactions of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 130(23), 7312-7313. [Link]

  • Sato, M., Miyaura, N., & Suzuki, A. (1989). Cross-Coupling Reaction of Alkyl- or Arylboronic Acid Esters with Organic Halides Induced by Thallium(I) Salts and Palladium-Catalyst. Chemistry Letters, 18(8), 1405-1408. [Link]

  • Substituted arene synthesis by alkynylation. Organic Chemistry Portal. [Link]

  • [Link to a research article on alkynylation of heterocyclic compounds using hypervalent iodine reagent]
  • Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408-11411. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • [Link to a research article on Iron‐Catalyzed Cross‐Coupling of Alkynyl and Styrenyl Chlorides]
  • [Link to a thesis on the analysis of a Buchwald-Hartwig amin
  • [Link to a report on Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Boryl
  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • [Link to a request for a PDF on Palladium catalyzed ligand-free Suzuki cross-coupling reaction]
  • Lou, S., & Fu, G. C. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Advanced Synthesis & Catalysis, 352(11-12), 2081-2084. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • [Link to a research article on Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Form
  • [Link to a research article on a versatile c
  • [Link to a research article on the synthesis of new 3-Chloro-Azetidine-2-One deriv
  • [Link to a review on Palladium-Catalyzed C-N and C-O Coupling
  • [Link to a research article on Palladium-Catalyzed Carbonyl

Sources

Application

Application Notes and Protocols: A Comprehensive Guide to the Deprotection of the Boc Group from tert-butyl 3-chloroazetidine-1-carboxylate

Introduction The azetidine moiety is a valuable four-membered heterocyclic scaffold frequently incorporated into medicinal chemistry programs due to its ability to impart unique conformational constraints, improve metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azetidine moiety is a valuable four-membered heterocyclic scaffold frequently incorporated into medicinal chemistry programs due to its ability to impart unique conformational constraints, improve metabolic stability, and modulate physicochemical properties.[1] The 3-chloroazetidine substructure, in particular, serves as a versatile building block for the synthesis of a diverse range of pharmaceutical candidates. The tert-butyloxycarbonyl (Boc) protecting group is commonly employed to mask the azetidine nitrogen during synthetic sequences owing to its stability under a wide range of non-acidic conditions.[2]

This comprehensive technical guide provides detailed application notes and optimized protocols for the efficient and clean deprotection of tert-butyl 3-chloroazetidine-1-carboxylate to yield the corresponding 3-chloroazetidine hydrochloride salt. We will delve into the mechanistic underpinnings of the reaction, present validated experimental procedures, and offer expert insights into reaction monitoring, product characterization, and potential challenges. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented methodology for this critical transformation.

Mechanistic Rationale: Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is a classic example of an acid-catalyzed cleavage reaction. The generally accepted mechanism proceeds through the following key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon.[2]

  • Fragmentation: The protonated intermediate is unstable and undergoes fragmentation. This involves the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[3]

  • Decarboxylation: The carbamic acid is inherently unstable and readily decarboxylates, releasing carbon dioxide gas.[3]

  • Amine Salt Formation: The liberated azetidine nitrogen is then protonated by the excess acid in the reaction mixture to form the stable hydrochloride salt.[2]

dot graph "Boc_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} }

Figure 1: General mechanism of acid-catalyzed Boc deprotection.

Selecting the Optimal Deprotection Conditions

While both TFA and HCl are effective for Boc deprotection, the choice of reagent can be critical, especially when dealing with strained ring systems like azetidines.

  • Trifluoroacetic Acid (TFA): TFA is a very strong acid and often used for rapid and complete deprotection. However, its harshness can sometimes lead to undesired side reactions, including the potential for ring-opening of the azetidine core, particularly at elevated temperatures.[4]

  • Hydrochloric Acid (HCl) in Dioxane: A solution of HCl in an anhydrous solvent like 1,4-dioxane is a milder and often preferred alternative. This reagent system is highly effective for Boc removal while minimizing the risk of side reactions.[5][6] The resulting product is conveniently isolated as its hydrochloride salt, which is often a stable, crystalline solid.

For the deprotection of tert-butyl 3-chloroazetidine-1-carboxylate, we recommend the use of 4M HCl in 1,4-dioxane as the reagent of choice to ensure high yield and purity of the desired product while preserving the integrity of the azetidine ring.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the deprotection of tert-butyl 3-chloroazetidine-1-carboxylate.

Protocol 1: Deprotection using 4M HCl in 1,4-Dioxane

This is the recommended protocol for achieving a clean and efficient deprotection.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
tert-Butyl 3-chloroazetidine-1-carboxylate≥97%Sigma-Aldrich
4M Hydrogen chloride solution in 1,4-dioxaneAnhydrousSigma-Aldrich
Diethyl ether (Et2O)AnhydrousFisher Scientific
Round-bottom flask-VWR
Magnetic stirrer and stir bar-VWR
Nitrogen or Argon gas supplyHigh purityAirgas
Buchner funnel and filter paper-Whatman
Rotary evaporator-Buchi

Experimental Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-chloroazetidine-1-carboxylate (1.0 eq).

  • Solvent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous 1,4-dioxane to dissolve the starting material. A typical concentration is in the range of 0.1-0.5 M.

  • Reagent Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (4-5 eq.) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-2 hours).

  • Product Isolation: Upon completion of the reaction, a precipitate of 3-chloroazetidine hydrochloride may form. The solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid residue can be triturated with anhydrous diethyl ether, collected by filtration using a Buchner funnel, washed with a small amount of cold diethyl ether, and dried under vacuum to afford the pure 3-chloroazetidine hydrochloride salt.

dot graph "Deprotection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} }

Figure 2: Experimental workflow for the deprotection of tert-butyl 3-chloroazetidine-1-carboxylate.

Thin Layer Chromatography (TLC) Monitoring

Effective monitoring of the reaction is crucial for determining the reaction endpoint and preventing the formation of byproducts due to prolonged exposure to acidic conditions.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A polar eluent system is required to move the polar product from the baseline. A mixture of Dichloromethane (DCM) and Methanol (MeOH), typically in a 9:1 ratio, is a good starting point. The polarity can be adjusted as needed.

  • Visualization:

    • UV Light (254 nm): The starting material, containing the Boc group and the aromatic ring, may be UV active.

    • Ninhydrin Stain: The deprotected amine product will stain positive with ninhydrin (typically a purple or yellow spot upon heating), providing a clear indication of product formation.[7] The starting material will not react with ninhydrin.

Procedure for TLC Analysis:

  • Spot the starting material (as a reference), the co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.

  • Elute the plate in a chamber saturated with the chosen mobile phase.

  • Visualize the plate under UV light and then stain with a ninhydrin solution, followed by gentle heating.

  • The reaction is complete when the starting material spot has disappeared and a new, lower Rf spot corresponding to the product is observed.

Characterization of 3-Chloroazetidine Hydrochloride

Accurate characterization of the final product is essential to confirm its identity and purity.

PropertyValueReference
Molecular Formula C₃H₇Cl₂N[8]
Molecular Weight 128.00 g/mol [8]
Appearance White to off-white solid[9]
CAS Number 313468-63-2[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for the structural elucidation of the product. The spectra should be recorded in a deuterated solvent such as D₂O or DMSO-d₆.

  • ¹H NMR: The spectrum is expected to show signals corresponding to the methylene (CH₂) and methine (CH) protons of the azetidine ring. The disappearance of the large singlet around 1.4 ppm corresponding to the tert-butyl group of the starting material is a key indicator of successful deprotection.

  • ¹³C NMR: The spectrum will show the characteristic signals for the carbon atoms of the azetidine ring. The absence of the signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group confirms the removal of the Boc group.

Note: As of the date of this publication, a publicly available, definitive ¹H and ¹³C NMR spectrum for 3-chloroazetidine hydrochloride could not be located in the searched literature. Researchers should acquire their own NMR data and compare it with the expected chemical shifts for the azetidine ring protons and carbons.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Suggested Solution
Incomplete Reaction Insufficient amount of acid, short reaction time, or low reactivity of the substrate.Add additional equivalents of the HCl/dioxane solution. Extend the reaction time and continue to monitor by TLC. Ensure the starting material is fully dissolved.
Presence of Byproducts Prolonged reaction time or use of an overly harsh acid (like neat TFA) leading to potential ring-opening.Ensure the reaction is stopped as soon as the starting material is consumed. Use the milder HCl/dioxane reagent system. If byproducts are observed, consider running the reaction at a lower temperature (e.g., 0 °C).
Difficulty in Isolating the Product The hydrochloride salt may be hygroscopic or have some solubility in the trituration solvent.Ensure all solvents are anhydrous. If the product is not precipitating, concentrate the reaction mixture to dryness and use the crude salt directly in the next step if purity is acceptable, or attempt precipitation with a different non-polar solvent like pentane or hexane.

Conclusion

The deprotection of tert-butyl 3-chloroazetidine-1-carboxylate is a critical step in the synthesis of various valuable building blocks for drug discovery. The use of 4M HCl in 1,4-dioxane provides a mild, efficient, and reliable method for the removal of the Boc group, affording the desired 3-chloroazetidine hydrochloride in high yield and purity. Careful monitoring of the reaction by TLC and proper characterization of the final product are essential for ensuring the success of this transformation. By following the detailed protocols and insights provided in this guide, researchers can confidently and effectively perform this important synthetic step.

References

  • PubChem. (n.d.). 3-Chloroazetidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732–5747.
  • Holmes, D. S., et al. (2021). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.
  • Protheragen. (n.d.). 3-Chloro-azetidine HCl. Retrieved from [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • RSC. (n.d.).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (NP0000793).
  • D'Agostino, S., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031.
  • Reid, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(37), 22005-22013.
  • Singh, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5670-5717.
  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432.
  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215.
  • Wang, G., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Wu, Y., Limburg, D. C., & Hamilton, G. S. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(16), 2847-2849.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Lee, et al. (2022).

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Technical Notes & Optimization

Troubleshooting

Common side reactions and byproducts in tert-butyl 3-chloroazetidine-1-carboxylate chemistry

Welcome to the technical support center for tert-butyl 3-chloroazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-butyl 3-chloroazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your reactions, offering explanations of the underlying chemistry and actionable protocols to mitigate them.

Question 1: Why is the yield of my nucleophilic substitution product low, and what are the major byproducts I'm seeing in my analysis?

Low yields in nucleophilic substitution reactions with tert-butyl 3-chloroazetidine-1-carboxylate are often due to competing side reactions. The primary culprits are typically elimination and ring-opening reactions.

Underlying Chemistry:

The azetidine ring is strained, making it susceptible to various reactions.[1] The presence of a good leaving group (chloride) at the 3-position and the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom influence the reactivity.

  • Elimination (Dehydrohalogenation): In the presence of a base, an E2 elimination reaction can occur, leading to the formation of tert-butyl 3-azetine-1-carboxylate (an unsaturated azetidine).[2][3] This is particularly prevalent with strong, sterically hindered bases.[4] The reaction proceeds by abstraction of a proton from a carbon adjacent (β-position) to the carbon bearing the chlorine.[3]

  • Ring-Opening: The strained four-membered ring can undergo nucleophilic ring-opening, especially under acidic conditions or with certain nucleophiles.[5][6] This often proceeds through an azetidinium ion intermediate, which is then attacked by a nucleophile, leading to linear amine derivatives.[5][7]

  • Dimerization/Polymerization: Azetidines and their derivatives can undergo dimerization or polymerization, particularly under cationic conditions.[8] The formation of N-(3-aminopropyl)azetidine dimers has been observed in the polymerization of azetidine.[8]

Visualizing the Competing Pathways:

Side_Reactions cluster_main tert-Butyl 3-chloroazetidine-1-carboxylate cluster_products Potential Products A Starting Material B Desired Substitution Product A->B Nucleophilic Substitution (SN2) C Elimination Product (Azetine) A->C Elimination (E2) [Strong Base] D Ring-Opened Byproduct A->D Ring-Opening [Lewis/Brønsted Acid] E Dimer/Oligomer A->E Dimerization

Caption: Competing reaction pathways for tert-butyl 3-chloroazetidine-1-carboxylate.

Troubleshooting Protocol:

  • Base Selection:

    • If your nucleophile is also a strong base, consider using a weaker, non-nucleophilic base to promote the desired substitution. Examples include diisopropylethylamine (DIPEA) or proton sponge.

    • For base-sensitive substrates, running the reaction at a lower temperature can help favor substitution over elimination.[9]

  • Solvent Choice:

    • Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor S_N2 reactions.[10]

    • Protic solvents can facilitate the formation of azetidinium ions, potentially leading to more ring-opened byproducts.[11]

  • Temperature Control:

    • Maintain the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures often favor elimination reactions.[9]

  • Purification:

    • Careful column chromatography is often required to separate the desired product from closely eluting byproducts. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

Question 2: My reaction is complete, but I'm struggling to remove the Boc protecting group without degrading my product. What are the best practices for Boc deprotection in this context?

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability to many reagents and its relatively easy removal under acidic conditions. However, the choice of acid and reaction conditions is critical to avoid unwanted side reactions with the azetidine ring.

Underlying Chemistry:

The Boc group is cleaved by acid-catalyzed hydrolysis. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.

Common Issues and Solutions:

IssueCauseRecommended Protocol
Product Degradation/Ring Opening Harsh acidic conditions (e.g., neat TFA, concentrated HCl) can promote the formation of an azetidinium ion, leading to ring-opening.[5]Use milder acidic conditions. A solution of 4M HCl in dioxane or diethyl ether at 0°C to room temperature is often effective. Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) at a low concentration (10-20%) and low temperature can be used.[12]
Incomplete Deprotection Insufficient acid or reaction time.Monitor the reaction by TLC or LC-MS. If the reaction stalls, a slight increase in temperature or the addition of more acid may be necessary.
Formation of tert-butylated byproducts The liberated tert-butyl cation can act as an electrophile and alkylate other nucleophilic sites in the molecule.Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.

Step-by-Step Protocol for Boc Deprotection with HCl in Dioxane:

  • Dissolve the Boc-protected azetidine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4M HCl in dioxane (typically 5-10 equivalents).

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

Question 3: I observe the formation of an elimination byproduct, the corresponding azetine. How can I confirm its structure and how can it be minimized?

The formation of tert-butyl 3-azetine-1-carboxylate is a common side reaction, particularly when using basic conditions.

Structural Confirmation:

  • ¹H NMR: The most telling sign is the appearance of vinylic protons in the 1H NMR spectrum, typically in the range of 5-6 ppm. The characteristic CH and CH₂ signals of the azetidine ring will also shift.

  • Mass Spectrometry: The mass of the elimination product will be 36.5 m/z units less than the starting material (loss of HCl).

Minimization Strategies:

  • Choice of Base: Avoid strong, bulky bases like potassium tert-butoxide, which are known to favor elimination.[4] Opt for weaker bases or those that are less sterically hindered.

  • Nucleophile as the Base: If the incoming nucleophile is sufficiently basic, it may be possible to run the reaction without an additional base.

  • Reaction Temperature: As mentioned previously, lower temperatures generally disfavor elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for tert-butyl 3-chloroazetidine-1-carboxylate?

tert-Butyl 3-chloroazetidine-1-carboxylate is a relatively stable compound but should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to minimize degradation. It is sensitive to moisture and strong acids or bases.

Q2: Can I perform reactions on the Boc group without affecting the chloro-azetidine core?

The Boc group is generally stable to a wide range of reaction conditions, including many catalytic hydrogenations, mild oxidations, and reductions with reagents like sodium borohydride. However, it is sensitive to strong acids.

Q3: Are there any known incompatibilities with common reagents?

  • Strong Reducing Agents: Reagents like lithium aluminum hydride will likely reduce the ester of the Boc group and may also react with the chloro group.

  • Organometallics: Grignard reagents and organolithiums can react with the ester functionality of the Boc group.

Q4: What are the expected spectroscopic signatures for tert-butyl 3-chloroazetidine-1-carboxylate?

  • ¹H NMR (in CDCl₃):

    • ~1.45 ppm (singlet, 9H, tert-butyl group)

    • ~4.1-4.4 ppm (multiplets, 4H, azetidine ring protons)

    • ~4.6-4.8 ppm (multiplet, 1H, proton on the carbon bearing the chlorine)

  • ¹³C NMR (in CDCl₃):

    • ~28.5 ppm (tert-butyl methyl carbons)

    • ~55-60 ppm (azetidine ring carbons)

    • ~80 ppm (tert-butyl quaternary carbon)

    • ~156 ppm (carbonyl carbon of the Boc group)

Q5: What are some common downstream reactions for the products of nucleophilic substitution on tert-butyl 3-chloroazetidine-1-carboxylate?

The resulting 3-substituted azetidines are valuable intermediates in medicinal chemistry.[13] Common subsequent reactions include:

  • Boc deprotection to reveal the secondary amine.

  • N-alkylation or N-acylation of the deprotected azetidine nitrogen.

  • Further functionalization of the substituent at the 3-position.

Visualizing a Common Reaction Sequence:

Workflow A tert-Butyl 3-chloroazetidine-1-carboxylate B Nucleophilic Substitution (e.g., with R-NH2) A->B Step 1 C Boc-protected 3-aminoazetidine derivative B->C D Boc Deprotection (e.g., HCl in Dioxane) C->D Step 2 E 3-Substituted Azetidine (Hydrochloride Salt) D->E F Further Functionalization (e.g., N-Acylation) E->F Step 3 G Final Product F->G

Caption: A typical workflow involving tert-butyl 3-chloroazetidine-1-carboxylate.

References

  • Ring‐expansion of azetidines via an azetidinium intermediate. - ResearchGate. Available at: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Available at: [Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF - ResearchGate. Available at: [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00804B. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. Available at: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. Available at: [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Available at: [Link]

  • The Polymerization of Azetidines and Azetidine Derivatives - ResearchGate. Available at: [Link]

  • Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation - PMC. Available at: [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - MDPI. Available at: [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. Available at: [Link]

  • Reactions of nucleophiles with carboxylic acid esters - ResearchGate. Available at: [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]

  • tert.-BUTYL CHLORIDE - Organic Syntheses Procedure. Available at: [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. Available at: [Link]

  • Mechanism for elimination in 3-Chloro-1,4-cyclohexadiene - Chemistry Stack Exchange. Available at: [Link]

  • Organic Chemistry Alkyl Halides - Elimination Reactions. Free In-Depth Study Guide. Available at: [Link]

  • Metabolically Stable tert-Butyl Replacement - PMC - NIH. Available at: [Link]

  • Chapter 8: Elimination Reactions – Organic Chemistry I - KPU Pressbooks. Available at: [Link]

  • Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction - Beilstein Journals. Available at: [Link]

  • Alkyl Halide Elimination Reactions - Organic Chemistry - Scribd. Available at: [Link]

  • tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate (C007B-422657) - Cenmed Enterprises. Available at: [Link]

  • 11.7: Elimination Reactions- Zaitsev's Rule - Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Purification of Tert-Butyl Chloride Chem 31.1 | PDF | Alcohol - Scribd. Available at: [Link]

  • WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents.
  • Tert-butyl 3-oxoazetidine-1-carboxylate (C8H13NO3) - PubChemLite. Available at: [Link]

  • Reactions of different tert-butyl esters with PCl3. - ResearchGate. Available at: [Link]

  • SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2 - YouTube. Available at: [Link]

  • Experimental No. (12) Alkyl halides Preparation of t-butylchloride. Available at: [Link]

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  • Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] - Master Organic Chemistry. Available at: [Link]

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Optimization

Technical Support Center: Purification of tert-Butyl 3-Chloroazetidine-1-carboxylate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with tert-butyl 3-chloroazetidine-1-carboxylate. It addresses common purification challenges and o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with tert-butyl 3-chloroazetidine-1-carboxylate. It addresses common purification challenges and offers practical, field-proven solutions to ensure the highest purity of this critical building block.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues encountered during the purification of tert-butyl 3-chloroazetidine-1-carboxylate.

Issue 1: Low Yield After Column Chromatography

Question: I'm experiencing significant product loss during silica gel column chromatography of tert-butyl 3-chloroazetidine-1-carboxylate. What could be the cause, and how can I improve my yield?

Answer:

Low recovery from silica gel chromatography is a frequent challenge with this compound and can be attributed to several factors. The primary culprit is often the slight acidity of standard silica gel, which can lead to the degradation of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group. The lone pair of electrons on the azetidine nitrogen can also interact strongly with the silanol groups on the silica surface, leading to tailing and irreversible adsorption.

Troubleshooting Steps & Explanations:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the initial mobile phase (e.g., a low-polarity mixture of ethyl acetate and hexanes) and add a small amount of a non-nucleophilic, volatile base like triethylamine (typically 0.1-1% v/v). This deactivates the acidic silanol groups, minimizing on-column degradation of the Boc group.

  • Optimize Your Solvent System: A well-chosen eluent is critical. Start with a low-polarity mobile phase and gradually increase the polarity. A common starting point is a gradient of 5% to 50% ethyl acetate in hexanes.[1] The goal is to find the "sweet spot" where your product elutes with a good separation from impurities without excessive retention time.

  • Consider an Alternative Stationary Phase: If issues persist, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel. Alternatively, for more challenging separations, a reversed-phase C18 column with a mobile phase of acetonitrile and water may be effective.

  • Work-Up Procedure Pre-Chromatography: Ensure your crude product is thoroughly dried and free of any residual acids from the synthetic steps. A pre-chromatography aqueous wash with a mild base like sodium bicarbonate solution can be beneficial.

Issue 2: Persistent Impurities Detected by NMR

Question: After purification, my ¹H NMR spectrum of tert-butyl 3-chloroazetidine-1-carboxylate shows persistent unknown peaks. What are the likely impurities, and how can I remove them?

Answer:

The nature of the impurities will depend on the synthetic route used. However, some common culprits can be identified and targeted for removal.

Common Impurities and Their Removal:

ImpurityLikely SourceRecommended Purification Strategy
Starting Materials Incomplete reactionOptimize reaction conditions (time, temperature, stoichiometry). If starting materials are less polar, they should elute before the product in normal-phase chromatography.
Solvent Residues Incomplete dryingDry the purified product under high vacuum for an extended period. Gentle heating (if the compound is stable) can aid in solvent removal.
Di-tert-butyl dicarbonate (Boc₂O) Excess reagent from Boc protectionBoc₂O can often be removed by co-evaporation with a high-vapor-pressure solvent like toluene under reduced pressure. It is also generally less polar than the product and will elute earlier in normal-phase chromatography.
Deprotected Azetidine Cleavage of the Boc groupThis impurity is more polar and will have a longer retention time on silica gel. It can often be removed by an aqueous wash with a dilute acid solution during the work-up, as the protonated amine will be water-soluble.

Workflow for Identifying and Removing Impurities:

G start Crude Product with Impurities nmr ¹H NMR Analysis start->nmr identify Identify Impurity Signals nmr->identify less_polar Less Polar Impurities identify->less_polar e.g., Starting Materials, Boc₂O more_polar More Polar Impurities identify->more_polar e.g., Deprotected Azetidine solvent Solvent Residues identify->solvent chromatography Optimize Column Chromatography less_polar->chromatography wash Aqueous Wash (Acidic or Basic) more_polar->wash vacuum Dry Under High Vacuum solvent->vacuum pure_product Pure Product chromatography->pure_product wash->pure_product vacuum->pure_product

Caption: Troubleshooting workflow for impurity removal.

Issue 3: Product Decomposition During Purification or Storage

Question: My purified tert-butyl 3-chloroazetidine-1-carboxylate appears to be degrading over time, even after purification. How can I prevent this?

Answer:

Tert-butyl 3-chloroazetidine-1-carboxylate can be sensitive to both acidic and basic conditions, as well as moisture and air.[2] Proper handling and storage are crucial to maintain its integrity.

Stabilization and Storage Protocols:

  • Storage Conditions: Store the purified compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature.[3] For long-term storage, a freezer at -20°C is recommended.[4]

  • Avoid Moisture: The compound is moisture-sensitive.[2] Use anhydrous solvents for all purification steps and store the final product in a desiccator.

  • pH Control: During aqueous work-ups, avoid strong acids and bases. Use mild reagents like saturated sodium bicarbonate for neutralization. The tert-butyl ester protecting group is particularly susceptible to acid-catalyzed hydrolysis.[5]

  • Handling: Handle the compound in a well-ventilated area, and avoid prolonged exposure to the atmosphere.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying large quantities of tert-butyl 3-chloroazetidine-1-carboxylate?

For gram-scale and larger purifications, flash column chromatography is often the most practical method.[1] Ensure the column diameter is appropriate for the amount of crude material to be loaded (a general rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight).

Q2: Can I use crystallization to purify this compound?

While crystallization can be a powerful purification technique, tert-butyl 3-chloroazetidine-1-carboxylate is often isolated as a liquid or a low-melting solid, which can make crystallization challenging. However, if a solid is obtained, exploring different solvent systems (e.g., hexanes/ethyl acetate, diethyl ether/pentane) for recrystallization may be worthwhile.

Q3: What are the key safety precautions when handling tert-butyl 3-chloroazetidine-1-carboxylate?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[2][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity of tert-butyl 3-chloroazetidine-1-carboxylate:

  • NMR Spectroscopy (¹H and ¹³C): This is the primary method for confirming the structure and assessing the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.[9]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of tert-butyl 3-chloroazetidine-1-carboxylate using flash column chromatography.

G start Prepare Slurry pack Pack Column start->pack load Load Sample pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions (TLC) collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate dry Dry Under Vacuum evaporate->dry end Pure Product dry->end

Caption: Workflow for flash column chromatography.

Step-by-Step Procedure:

  • Slurry Preparation: In a beaker, add the required amount of silica gel. Add the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes containing 0.5% triethylamine) and stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column. Use a gentle flow of air or nitrogen to help pack the silica bed evenly. Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading: Dissolve the crude tert-butyl 3-chloroazetidine-1-carboxylate in a minimal amount of dichloromethane or the initial mobile phase. Carefully apply the sample to the top of the column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system to identify the fractions containing the pure product.

  • Combining and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting product under high vacuum to remove any residual solvent.

References

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • HB Chemical. (2015, May 20). Safety Data Sheet (SDS). Retrieved from [Link]

  • Zhang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15729.
  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 149-157.
  • Namba, K., et al. (2015). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Tetrahedron, 71(39), 7243-7248.
  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl azetidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-BUTYL AZIDOFORMATE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-acetylazetidine-1-carboxylate (C10H17NO3). Retrieved from [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • ChemRxiv. (n.d.). In-situ Diffraction Crystallization Study of a porous Ti(IV) oxo-cluster carboxylate MOF and its Water. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Retrieved from [Link]

Sources

Troubleshooting

How to avoid racemization in reactions with tert-butyl 3-chloroazetidine-1-carboxylate derivatives

Focus Area: Reactions Involving tert-Butyl 3-Chloroazetidine-1-Carboxylate Derivatives Welcome to the Advanced Technical Support Center for heterocyclic chemistry. As a Senior Application Scientist, I frequently encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Area: Reactions Involving tert-Butyl 3-Chloroazetidine-1-Carboxylate Derivatives

Welcome to the Advanced Technical Support Center for heterocyclic chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical degradation of azetidine derivatives. Azetidines are highly prized in medicinal chemistry as metabolically stable bioisosteres, but their functionalization is notoriously difficult.

When working with chiral derivatives of tert-butyl 3-chloroazetidine-1-carboxylate, researchers often observe unexpected racemization. This guide dissects the structural causality behind these failures, provides actionable troubleshooting FAQs, and outlines self-validating protocols to ensure stereochemical fidelity.

The Causality of Racemization in Strained Four-Membered Rings

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis, but their reactivity is heavily driven by considerable ring strain (approx. 26 kcal/mol) [1]. To prevent racemization, you must understand the three primary pathways of stereochemical degradation at the C3 position:

  • SN1 Ionization (I-Strain Relief): An SN2 transition state requires a 120° trigonal bipyramidal geometry. In a 4-membered ring, forcing this geometry drastically increases internal strain (I-strain). Consequently, the activation energy for SN2 is exceptionally high. If the reaction is heated to force substitution, the C-Cl bond ionizes first, forming a planar carbocation that is attacked from both faces, yielding a racemic mixture.

  • Neighboring Group Participation (NGP): If the nitrogen protecting group is insufficiently electron-withdrawing, the nitrogen lone pair will attack the C3 position internally, expelling the chloride and forming a meso-azabicyclo[1.1.0]butonium intermediate. Subsequent nucleophilic attack occurs equally at both faces.

  • Radical Planarization: In modern cross-coupling reactions, unactivated alkyl electrophiles like tert-butyl 3-chloroazetidine-1-carboxylate undergo sluggish oxidative addition and form rapidly inverting alkyl radicals, erasing stereocenters unless strictly controlled by a chiral catalyst [2].

AzetidineRacemization Substrate Chiral 3-Chloroazetidine Derivative SN2 Concerted SN2 (Soft Nu-, Low Temp) Substrate->SN2 SN1 SN1 Ionization (Heat, Polar Protic) Substrate->SN1 NGP Neighboring Group Participation (Weak N-PG) Substrate->NGP Inversion Stereospecific Inversion (High ee) SN2->Inversion Carbocation Planar Carbocation SN1->Carbocation Bicyclo Meso-Azabicyclobutonium NGP->Bicyclo Racemic Racemization (Loss of ee) Carbocation->Racemic Bicyclo->Racemic

Caption: Mechanistic divergence in C3-substituted azetidines leading to inversion or racemization.

Troubleshooting FAQs

Q1: I am trying to perform an SN2 substitution at C3 of a chiral azetidine derivative, but I keep getting a racemic mixture. How do I force stereospecific inversion? A1: Your reaction is likely crossing over into an SN1 pathway because you are applying too much heat to overcome the I-strain barrier. To force an SN2 inversion, you must increase the nucleophilicity of your reagent rather than the temperature. Use highly polar aprotic solvents (e.g., DMPU or DMSO) and phase transfer catalysts or crown ethers (like 15-Crown-5 for sodium salts) to create a "naked," highly reactive nucleophile. Keep temperatures strictly below 50°C.

Q2: Can I use a different protecting group instead of Boc to improve reactivity? A2: Proceed with extreme caution. The Boc (tert-butyloxycarbonyl) group is the gold standard because its strong electron-withdrawing nature delocalizes the nitrogen lone pair, preventing Neighboring Group Participation (NGP). If you switch to an alkyl or benzyl group, the nitrogen will attack the C3 carbon, forming a meso-azabicyclobutonium ion, guaranteeing racemization.

Q3: I am using Ni-catalyzed metallaphotoredox cross-coupling to functionalize tert-butyl 3-chloroazetidine-1-carboxylate. How do I prevent the product from racemizing? A3: In radical-based cross-couplings, sterically hindered secondary alkyl chlorides undergo successful coupling, but the intermediate alkyl radical is planar or rapidly inverting [2]. You cannot rely on substrate control (the initial stereochemistry of the C-Cl bond). Instead, you must use catalyst control. Employ a stereoconvergent approach using a chiral Nickel catalyst (e.g., with a chiral bisoxazoline/BiOx ligand). The catalyst will capture the racemic radical and enforce strict stereocontrol during the reductive elimination step.

Q4: What about functionalizing C2-substituted azetidines? A4: Direct substitution at C2 is highly prone to ring-opening. General methods toward the stereoselective preparation of chiral C2-substituted azetidines rely on building the ring from pre-existing chiral pools, such as using chiral tert-butanesulfinamides to induce chirality during the cyclization phase, rather than substituting an existing azetidine [3].

Quantitative Data Summary

The table below summarizes how specific reaction conditions dictate the stereochemical outcome when attempting to substitute tert-butyl 3-chloroazetidine-1-carboxylate derivatives.

Reaction PathwayCatalyst / Reagent SystemIntermediate GeometryStereochemical OutcomePrimary Cause of Failure
Concerted SN2 Crown ethers, NaN₃, DMPU (40°C)Trigonal BipyramidalInversion (>95% ee)High temperatures inducing SN1
SN1 Solvolysis Polar protic solvents, Heat (>80°C)Planar CarbocationRacemization (~0% ee)High I-strain lowering SN1 barrier
NGP (Weak N-PG) Benzyl/Alkyl N-protecting groupMeso-AzabicyclobutoniumRacemization / RetentionN-lone pair nucleophilicity
Photoredox Coupling Achiral Ni/Ir catalystsPlanar / Inverting RadicalRacemization (~0% ee)Lack of chiral ligand control
Stereoconvergent Chiral Ni-BiOx complexesPlanar / Inverting RadicalEnantioselective (>90% ee)Oxygen ingress / Ligand degradation

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your lab, follow these field-proven, self-validating methodologies.

Protocol A: Stereospecific SN2 Azidation of Chiral 3-Chloroazetidines

Objective: Achieve >95% ee inversion at the C3 position without triggering SN1 solvolysis.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Moisture must be excluded to prevent competitive solvolysis.

  • Reagents: Dissolve the enantioenriched tert-butyl 3-chloroazetidine-1-carboxylate derivative (1.0 equiv) in anhydrous DMPU (0.2 M).

  • Activation: Add Sodium Azide (NaN₃, 3.0 equiv) and 15-Crown-5 (0.5 equiv).

    • Causality: The crown ether sequesters the Na⁺ ion, creating a "naked" and highly reactive azide nucleophile. This compensates for the high SN2 activation barrier caused by the ring's I-strain, allowing the reaction to proceed without heat.

  • Reaction: Stir at 40°C for 48 hours. Do not exceed 50°C.

  • Self-Validation Checkpoint: Before scaling up, run a 0.1 mmol test. Analyze the crude mixture via Chiral HPLC. If the ee is <90%, it indicates competing SN1 pathways; reduce the temperature by 10°C and increase the crown ether loading to 1.0 equiv.

  • Workup: Quench with cold water, extract with EtOAc, and wash extensively with brine (5x) to remove the DMPU.

Protocol B: Stereoconvergent Ni-Catalyzed Photoredox Cross-Coupling

Objective: Convert racemic or enantioenriched 3-chloroazetidines into highly enantioenriched C3-functionalized products via radical-radical relay.

  • Glovebox Setup: Inside an argon-filled glovebox (O₂ < 1 ppm), combine NiCl₂·glyme (10 mol%) and a chiral BiOx ligand (12 mol%) in anhydrous THF. Stir for 30 mins to pre-form the chiral catalyst.

  • Reaction Mixture: Add the azetidine substrate (1.0 equiv), the coupling partner (e.g., alkyl boronic acid), an Ir-based photocatalyst (2 mol%), and Cs₂CO₃ (2.0 equiv).

  • Irradiation: Seal the vial, remove from the glovebox, and irradiate with 440 nm blue LEDs at 20°C for 24 hours.

    • Causality: The photocatalyst generates the azetidin-3-yl radical at room temperature, avoiding thermal degradation. The chiral Ni-complex captures the rapidly inverting radical and enforces strict stereocontrol during the C-C bond formation.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The presence of hydrodehalogenated azetidine (a reduction product) indicates poor radical capture by the Ni-catalyst. If observed, verify glovebox oxygen levels, as O₂ rapidly quenches the Ni-cycle.

  • Isolation: Filter through a short pad of silica to remove metal catalysts before column chromatography.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle (RSC Publishing). URL:[Link][1]

  • A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines (ACS Catalysis). URL:[Link][2]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides (PMC / NIH). URL:[Link][3]

  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives (ACS Publications). URL:[Link][4]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of tert-Butyl 3-Chloroazetidine-1-carboxylate Production

Welcome to the technical support center for the synthesis and scale-up of tert-butyl 3-chloroazetidine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of tert-butyl 3-chloroazetidine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to overcome common challenges encountered during the transition from laboratory-scale experiments to large-scale production.

Introduction to the Challenges

The synthesis of tert-butyl 3-chloroazetidine-1-carboxylate, a key building block in the development of various pharmaceuticals, presents a unique set of challenges during scale-up. While several synthetic routes have been established at the laboratory scale, transitioning to industrial production often reveals issues with yield, purity, safety, and cost-effectiveness. The inherent strain of the azetidine ring and the reactivity of the intermediates demand precise control over reaction conditions. This guide will address these critical aspects in a practical question-and-answer format.

Troubleshooting Guide

Issue 1: Low or Inconsistent Yields in the Chlorination Step

Question: We are experiencing significant drops in yield and batch-to-batch inconsistency when scaling up the chlorination of tert-butyl 3-hydroxyazetidine-1-carboxylate. What are the likely causes and how can we mitigate them?

Answer: This is a common and multifaceted problem. The conversion of the hydroxyl group to a chloride is a critical step, and its efficiency is highly dependent on the choice of chlorinating agent and reaction conditions. Let's break down the potential causes and solutions:

  • Choice of Chlorinating Agent:

    • Thionyl Chloride (SOCl₂): While cost-effective, thionyl chloride can lead to the formation of colored impurities and byproducts, especially at elevated temperatures. The generation of HCl and SO₂ gases also requires careful engineering controls on a large scale.

    • Appel Reaction (PPh₃/CCl₄): The Appel reaction offers milder conditions, which can be beneficial for sensitive substrates.[1] However, the use of carbon tetrachloride is often restricted due to environmental and safety concerns. Furthermore, the removal of triphenylphosphine oxide (Ph₃PO) can be challenging during work-up at scale.[2]

    • Phosphorus Oxychloride (POCl₃): This reagent can be effective but may require higher temperatures, potentially leading to degradation of the Boc-protecting group or the azetidine ring.

  • Troubleshooting & Optimization:

    • Temperature Control: The chlorination reaction is often exothermic. Insufficient heat dissipation on a larger scale can lead to localized overheating, resulting in byproduct formation. Ensure your reactor has adequate cooling capacity and that the addition of the chlorinating agent is well-controlled.

    • Solvent Selection: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM) or toluene are commonly used. Ensure the solvent is dry, as water will consume the chlorinating agent and lead to the formation of impurities.

    • Base Addition: When using reagents like thionyl chloride, the addition of a non-nucleophilic base (e.g., triethylamine, pyridine) is necessary to neutralize the generated HCl. The rate of addition and temperature control during this step are crucial to prevent side reactions.

    • Alternative Chlorinating Agents: Consider exploring alternative, more scalable chlorinating agents such as Vilsmeier-type reagents (e.g., oxalyl chloride/DMF) or cyanuric chloride. These can sometimes offer better selectivity and easier work-up.

Issue 2: Impurity Profile and Purification Challenges

Question: We are struggling with the purification of tert-butyl 3-chloroazetidine-1-carboxylate at a multi-kilogram scale. Column chromatography is not a viable option. What are the common impurities and what are the recommended purification strategies?

Answer: Moving away from chromatography is a key goal for any scalable process.[3] The impurity profile is often linked to the synthetic route and the chlorination method used.

  • Common Impurities:

    • Unreacted Starting Material: Incomplete conversion of tert-butyl 3-hydroxyazetidine-1-carboxylate is a common issue.

    • Dimeric Ether: Formed via intermolecular reaction of the starting alcohol under acidic conditions.

    • Azetidine Ring-Opened Products: The strained azetidine ring can open under harsh acidic or basic conditions.

    • Over-chlorination Products: While less common for this specific substrate, it's a possibility with highly reactive chlorinating agents.[4]

  • Purification Strategies for Scale-Up:

    • Crystallization: If the product is a solid, developing a robust crystallization process is the most effective purification method at scale. Experiment with different solvent/anti-solvent systems. Common solvents for crystallization of similar compounds include heptane, ethyl acetate, and isopropyl alcohol.

    • Distillation: If the product is a thermally stable liquid, fractional distillation under reduced pressure can be an effective purification method. However, the thermal stability of the Boc-protecting group and the azetidine ring must be carefully evaluated.

    • Liquid-Liquid Extraction: A well-designed series of aqueous extractions can remove many impurities. For example, washing the organic phase with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities, while a water wash can remove water-soluble byproducts.

    • Reactive Quenching: Carefully planned quenching of the reaction can help to minimize the formation of certain impurities. For example, quenching a thionyl chloride reaction with a cold, dilute base can neutralize HCl and prevent acid-catalyzed degradation.

Purification MethodAdvantages for Scale-UpDisadvantages for Scale-Up
Crystallization High purity, well-defined product form, efficientRequires a solid product, development can be time-consuming
Distillation Can handle large volumes, effective for volatile impuritiesRequires thermal stability, specialized equipment
Extraction Simple, cost-effective for removing certain impuritiesMay not remove closely related impurities, solvent waste

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of tert-butyl 3-chloroazetidine-1-carboxylate?

A1: The primary safety concerns revolve around the handling of corrosive and toxic reagents and the management of gaseous byproducts.

  • Corrosive Reagents: Chlorinating agents like thionyl chloride and phosphorus oxychloride are highly corrosive and react violently with water.[5] Appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is mandatory.[6]

  • Toxic Gases: The use of thionyl chloride generates HCl and SO₂ gas. Large-scale reactions must be conducted in a well-ventilated area, and the off-gases should be scrubbed through a caustic solution before being released.

  • Exothermic Reactions: The chlorination reaction is often exothermic. A robust cooling system and controlled addition of reagents are critical to prevent thermal runaways.

  • Solvent Hazards: Many of the organic solvents used are flammable. Ensure all equipment is properly grounded to prevent static discharge.[7]

Q2: How can we monitor the progress of the chlorination reaction effectively at a large scale?

A2: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common and reliable method for monitoring the disappearance of the starting material and the appearance of the product. A validated HPLC method should be developed to quantify the starting material, product, and key impurities.

  • Gas Chromatography (GC): GC can also be used, particularly if the product and impurities are volatile.

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC can be a quick and useful tool for at-line monitoring of reaction completion.

Q3: What are the stability and storage considerations for tert-butyl 3-chloroazetidine-1-carboxylate?

A3: The stability of the final product is a critical factor for its shelf-life and handling.

  • Hydrolytic Stability: As an alkyl chloride, the product is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. It should be stored in a cool, dry place in tightly sealed containers.

  • Thermal Stability: The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile.[8] Avoid prolonged exposure to high temperatures during both processing and storage.

  • pH Sensitivity: The azetidine ring can be sensitive to both strong acids and strong bases. The product should be stored under neutral conditions.

Experimental Workflow & Diagrams

Typical Chlorination Workflow using Thionyl Chloride

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Isolation A Charge Reactor with tert-butyl 3-hydroxyazetidine-1-carboxylate and aprotic solvent (e.g., DCM) B Cool reactor to 0-5 °C A->B C Slowly add thionyl chloride (SOCl₂) maintaining temperature < 10 °C B->C D Add triethylamine (Et₃N) dropwise to neutralize HCl C->D E Allow reaction to warm to room temperature D->E F Monitor reaction progress by HPLC until starting material is consumed E->F G Quench reaction with cold water F->G H Separate organic layer G->H I Wash with brine and dry over Na₂SO₄ H->I J Concentrate in vacuo to obtain crude product I->J G Start Low Yield in Chlorination Q1 Is starting material (alcohol) consumed? Start->Q1 A1_Yes Incomplete Conversion Q1->A1_Yes No A1_No Degradation or Side Reactions Q1->A1_No Yes Q2 Check Reaction Conditions A1_Yes->Q2 Q3 Analyze Impurity Profile A1_No->Q3 A2_1 Increase reagent stoichiometry Q2->A2_1 A2_2 Increase reaction time/temperature Q2->A2_2 A3_1 Identify major byproducts (e.g., dimer, ring-opened) Q3->A3_1 A3_2 Optimize conditions to minimize byproduct formation (e.g., lower temp) Q3->A3_2

Caption: A decision tree to troubleshoot low yields in the chlorination step.

References

  • Zhang, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 123. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Xiao, J., & Han, L. B. (2019). A practical chlorination of tert-butyl esters with PCl3 generating acid chlorides. Journal of Chemical Research, 43(5-6), 191-195. [Link]

  • Mizuno, M., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, 96(12), 2125-2134. [Link]

  • Loba Chemie. (2019, February 12). TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

  • White, P. B., et al. (2013). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Journal of the American Chemical Society, 135(42), 15862–15865. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structural Confirmation of Products from tert-Butyl 3-Chloroazetidine-1-carboxylate Reactions

Topic: Structural confirmation of products from tert-butyl 3-chloroazetidine-1-carboxylate reactions Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural confirmation of products from tert-butyl 3-chloroazetidine-1-carboxylate reactions Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.

Executive Summary

The azetidine ring is a privileged scaffold in modern medicinal chemistry, offering a rigid, low-molecular-weight vector for substituent display that often improves metabolic stability and solubility compared to larger heterocycles. tert-Butyl 3-chloroazetidine-1-carboxylate (Boc-3-chloroazetidine) is a widely utilized electrophile for introducing this motif via nucleophilic substitution (


).

However, the structural confirmation of the resulting products is non-trivial. The high ring strain (~26 kcal/mol) of the azetidine system makes it susceptible to ring-opening , rearrangement , and elimination pathways that can mimic the desired product in low-resolution analysis. This guide provides a definitive technical framework for validating the structural integrity of products derived from this reagent, comparing its performance against alternative synthons (iodo- and mesyloxy-azetidines).

Critical Analysis of Synthetic Pathways

To confirm a structure, one must first understand the potential deviations from the expected reaction coordinate.

The Desired Pathway: Inversion

The primary utility of Boc-3-chloroazetidine is the displacement of the chloride leaving group by a nucleophile (Nu).

  • Mechanism: Concerted backside attack.

  • Stereochemical Consequence: Inversion of configuration at C3.

  • Challenge: The steric bulk of the tert-butyl carbamate (Boc) group and the puckered conformation of the ring can sterically hinder the trajectory of the incoming nucleophile, reducing rates compared to acyclic alkyl halides.

Competing Failure Modes
  • Ring Opening (Hydrolysis/Solvolysis): Under basic conditions or in the presence of Lewis acids, the ring can open to form linear allylic amines or

    
    -functionalized acyclic amines.
    
  • Elimination (

    
    ):  Strong bases may provoke dehydrohalogenation to form tert-butyl 3-azetine-1-carboxylate, a highly reactive enamine that typically decomposes or polymerizes.
    
  • Retention (Double Inversion): Rare, but possible if the reaction proceeds via an anchimeric assistance mechanism (neighboring group participation) or if an iodide catalyst is used (Finkelstein reaction in situ).

Structural Confirmation Workflow

This section details the self-validating analytical protocols required to distinguish the desired azetidine from its structural isomers.

NMR Spectroscopy: The Diagnostic Fingerprint

The most reliable solution-phase method for confirmation is comparative NMR analysis focusing on the H3 and C3 nuclei.

Diagnostic Signals Table
NucleusParameterStarting Material (3-Cl)Product (

Substitution)
Ring-Opened Byproduct

H (H3)
Chemical Shift (

)
4.30 – 4.60 ppm (Quintet-like)Varies (Typically shifts upfield to 3.5–4.2 ppm for N/O-nucleophiles)Absent (Replaced by alkene signals or linear CH

)

H (H2/H4)
MultiplicityComplex multiplets (ABX system due to puckering)Remains complex multiplets; diastereotopic splitting often increasesTriplet or broad singlet (loss of ring constraint)

C (C3)
Chemical Shift (

)
~45 – 50 ppm ~55 – 75 ppm (Deshielded by O/N attachment)~120–140 ppm (if elimination) or aliphatic

C (C=O)
RotamersOften appears as dual peaks due to Boc rotamersDual peaks persist (confirms Boc integrity)Single peak (often indicates loss of steric clash)

Expert Insight: In 3-substituted azetidines, the H2/H4 protons often appear as two distinct sets of signals (cis and trans to the substituent) due to the "butterfly" puckering motion of the ring. A collapse of this complexity into a simple triplet often indicates ring opening .

X-Ray Crystallography: The Gold Standard

While NMR provides connectivity, X-ray crystallography is the only unambiguous method for determining the absolute stereochemistry (inversion vs. retention) and confirming the ring is intact.

  • Crystal Growth: 3-Substituted azetidines often crystallize well from vapor diffusion of pentane into ethyl acetate or dichloromethane solutions.

  • Critical Check: Verify the C2-C3-C4 bond angle. In a closed azetidine ring, this is typically ~88-90° . An angle >105° indicates ring opening.

Mass Spectrometry (MS)
  • Fragmentation: Azetidines typically show a characteristic loss of cyclobutane-like fragments or cleavage of the ring.

  • Warning: Ring-opened isomers often have the exact same exact mass (

    
    ). MS alone is insufficient  for structural confirmation.
    

Comparative Performance Guide

How does tert-butyl 3-chloroazetidine-1-carboxylate compare to its alternatives (Iodo- and Mesyloxy- analogs)?

Feature3-Chloroazetidine (Subject)3-Iodoazetidine (Alternative 1)3-Mesyloxyazetidine (Alternative 2)
Reactivity (

)
Low (Requires heat/strong Nu)High (Reacts at RT)Moderate (Good balance)
Stability High (Stable at RT for months)Low (Light sensitive, degrades)Moderate (Hydrolysis risk)
Cost/Availability Low (Commodity chemical)High (Specialty reagent)Medium (Often made in-house)
Side Reactions Elimination dominates with strong basesRadical pathways possibleSulfonate displacement
Best Use Case Large-scale synthesis; robust nucleophiles (e.g., thiols, phenoxides)Difficult substitutions; sensitive nucleophilesWhen stereocontrol is critical (prepared from chiral alcohol)

Recommendation: Use the 3-Chloro derivative for initial screens and scale-up due to its stability. Switch to the 3-Iodo derivative only if the nucleophile is weak or thermally sensitive.

Visualizations

Reaction Pathway & Structural Divergence

This diagram illustrates the mechanistic bifurcation that leads to different structural outcomes.

ReactionPathways cluster_success Desired Pathway (SN2) cluster_failure Failure Modes SM Boc-3-Chloroazetidine (Starting Material) Product 3-Substituted Azetidine (Inversion of Config.) SM->Product Nucleophile Heat/DMF RingOpen Allylic Amine (Ring Opening) SM->RingOpen Lewis Acid or High Temp Elimination 3-Azetine (Elimination) SM->Elimination Strong Base (e.g. tBuOK) NMR_Conf NMR_Conf Product->NMR_Conf 1H NMR: H3 Upfield 13C: C3 ~60ppm NMR_Fail NMR_Fail RingOpen->NMR_Fail 1H NMR: Olefinic H Loss of Ring Pucker

Caption: Mechanistic divergence in the reaction of Boc-3-chloroazetidine. Green path indicates successful substitution; red paths indicate common structural pitfalls.

Analytical Decision Tree

A logic flow for confirming the structure of the isolated product.

DecisionTree Start Isolate Product MassSpec Check MS (m/z) Start->MassSpec CorrectMass Mass Matches Calc? MassSpec->CorrectMass H1NMR 1H NMR Analysis CorrectMass->H1NMR Yes Result_Fail_Elim REJECTED Elimination Product CorrectMass->Result_Fail_Elim Mass - HCl (Elimination) H3Signal H3 Signal Present? H1NMR->H3Signal C13NMR 13C NMR (C3 Shift) H3Signal->C13NMR Yes (3.5-4.5 ppm) Result_Fail_Open REJECTED Ring Opened H3Signal->Result_Fail_Open No (Olefinic signals) XRay X-Ray Crystallography C13NMR->XRay Ambiguous Stereochem Result_Success CONFIRMED 3-Substituted Azetidine C13NMR->Result_Success C3 Shift Consistent XRay->Result_Success

Caption: Step-by-step analytical workflow for validating azetidine products.

Experimental Protocols

Standard Protocol: Nucleophilic Substitution with Phenol

Objective: Synthesis of tert-butyl 3-phenoxyazetidine-1-carboxylate.

  • Preparation: In a flame-dried flask, dissolve phenol (1.2 equiv) in anhydrous DMF (0.5 M).

  • Deprotonation: Add

    
     (2.0 equiv) and stir at room temperature for 30 minutes.
    
  • Addition: Add tert-butyl 3-chloroazetidine-1-carboxylate (1.0 equiv).

  • Reaction: Heat to 80 °C for 12–16 hours. (Note: The chloro derivative requires higher temperatures than the iodo analog).

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Structural Validation Checklist

References

  • Billotte, S. (1998). "Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate." Synlett, 379-380. Link

  • Ghorai, M. K., et al. (2011). "Lewis Acid Catalyzed Nucleophilic Ring Opening of Azetidines." The Journal of Organic Chemistry, 76(15), 6307-6311. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Azetidines." Organic Letters, 12(9), 1944-1947. Link

  • Lowe, G., et al. (1997). "The Chemistry of Azetidines." Comprehensive Heterocyclic Chemistry II, Vol 1, 507-550. Link

  • BenchChem. (2025). "A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives." Link

Comparative

Reactivity comparison between tert-butyl 3-chloroazetidine-1-carboxylate and its iodo-analogue

The azetidine ring is a highly prized structural motif in modern medicinal chemistry, frequently deployed as a metabolically stable, low-lipophilicity bioisostere for morpholines or piperidines. However, functionalizing...

Author: BenchChem Technical Support Team. Date: March 2026

The azetidine ring is a highly prized structural motif in modern medicinal chemistry, frequently deployed as a metabolically stable, low-lipophilicity bioisostere for morpholines or piperidines. However, functionalizing the C3 position of the azetidine ring presents a formidable synthetic challenge.

As application scientists, we frequently observe that the choice of the leaving group at the C3 position dictates the entire synthetic strategy. This guide provides an in-depth, objective comparison between tert-butyl 3-chloroazetidine-1-carboxylate (the chloro-analogue) and tert-butyl 3-iodoazetidine-1-carboxylate (the iodo-analogue), analyzing their mechanistic behavior, cross-coupling efficiencies, and optimal experimental workflows.

Mechanistic Causality: The "Why" Behind the Reactivity

To understand the divergent reactivity of these two analogues, we must examine the physical chemistry of the 4-membered azetidine ring.

The Fallacy of Substitutions at C3

Attempting a classical bimolecular nucleophilic substitution (


) on a 3-haloazetidine is thermodynamically and kinetically hostile. The carbon centers in an azetidine ring are highly constrained, with internal bond angles compressed to ~90°. An 

transition state requires the reacting C3 carbon to rehybridize into a trigonal bipyramidal geometry, forcing the equatorial angles to attempt an expansion toward 120°. This induces massive internal strain (I-strain) and severe steric eclipsing interactions with the bulky N-Boc protecting group. Consequently,

pathways for both the chloro- and iodo-analogues are sluggish, low-yielding, and heavily prone to elimination side-reactions.
Oxidative Addition and Bond Dissociation Energy (BDE)

Because


 is disfavored, C3 functionalization relies almost exclusively on transition-metal-catalyzed cross-coupling or radical-mediated pathways. Here, the halogen identity is the sole determinant of success:
  • The Iodo-Analogue (Weak C-I Bond): Iodine is a large, highly polarizable atom. The C-I bond dissociation energy is relatively low (~56 kcal/mol). This facilitates rapid, low-energy oxidative addition to low-valent metals (Pd(0), Ni(0)) and allows for instantaneous halogen-lithium exchange even at cryogenic temperatures[1].

  • The Chloro-Analogue (Strong C-Cl Bond): The C-Cl bond is significantly stronger (~81 kcal/mol). It is highly resistant to standard palladium catalysis. Activating this unactivated secondary alkyl chloride requires aggressive single-electron transfer (SET) protocols, such as nickel-catalyzed radical-radical relay strategies[2].

Pathway Visualization

The following workflow illustrates how the activation barrier of the respective carbon-halogen bond dictates the downstream synthetic methodology.

Reactivity Substrate 3-Haloazetidine Scaffold Path_I 1-Boc-3-Iodoazetidine (Weak C-I Bond) Substrate->Path_I Path_Cl 1-Boc-3-Chloroazetidine (Strong C-Cl Bond) Substrate->Path_Cl Mech_I Rapid Oxidative Addition or Halogen-Metal Exchange Path_I->Mech_I Mech_Cl High Activation Barrier Requires Radical Relay Path_Cl->Mech_Cl Coupling_I Pd/Ni Cross-Coupling (High Yield, Mild) Mech_I->Coupling_I Coupling_Cl Ni-Catalyzed Phosphination (Moderate Yield, Harsh) Mech_Cl->Coupling_Cl

Reaction pathway divergence based on leaving group activation barriers.

Quantitative Data & Performance Comparison

The empirical data clearly demonstrates that while the chloro-analogue is more stable, the iodo-analogue is vastly superior for complex C-C bond formations.

Table 1: Physicochemical & Reactivity Profile
Feature1-Boc-3-iodoazetidine1-Boc-3-chloroazetidineCausality / Impact
Leaving Group Iodide (

)
Chloride (

)
Iodide is larger and more polarizable, making it a superior leaving group.
Bond Strength Weak C-I bondStrong C-Cl bondC-I facilitates low-energy oxidative addition; C-Cl requires aggressive radical activation.

Reactivity
Poor to ModerateExtremely PoorRing strain (I-strain) heavily disfavors the

transition state for both, but Cl is virtually inert.
Cross-Coupling Excellent (Pd, Ni, Cu)Limited (Specialized Ni)Iodo-analogue is the industry standard for Negishi/Suzuki couplings[3].
Metal Exchange Rapid I/Li exchange (-50 °C)Sluggish/UnfavorableIodo allows continuous flow generation of C3-lithiated azetidines[1].
Table 2: Comparative Yields in Standard Transformations
Reaction Type1-Boc-3-iodoazetidine Yield1-Boc-3-chloroazetidine YieldReference Context
Negishi Coupling (with Aryl Bromides)25% - 45%< 5% (typically fails)Automated Pd-catalyzed C(sp3)-C(sp2) coupling[3].
Radical Phosphination (Ni-catalyzed)N/A (Often over-reacts)48% - 53%Radical-radical relay strategy for C(sp3)-P bond formation[2].
Halogen-Lithium Exchange ~80% (Flow, -50 °C)Not viableIntercepted by electrophiles to form C3-functionalized products[1].

Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows represent self-validating, field-proven methodologies for utilizing both analogues in their optimal reaction spaces.

Protocol A: Negishi Cross-Coupling of 1-Boc-3-iodoazetidine[3]

This protocol leverages the weak C-I bond for the synthesis of C(sp3)-enriched drug-like azetidines via Pd-catalyzed cross-coupling.

  • Zincation (Organometallic Generation):

    • Prepare a 0.32 M solution of [1-(tert-butoxycarbonyl)azetidin-3-yl]zinc(II) iodide by treating 1-Boc-3-iodoazetidine (1.0 mmol) with activated zinc dust in a 0.5 M THF·LiCl solution.

    • Stir at room temperature until complete insertion is observed (verified by quenching an aliquot with iodine and checking for starting material disappearance).

  • Catalyst Preparation:

    • In a separate, oven-dried vial under inert atmosphere, dissolve the aryl bromide (e.g., 3-bromo-1-methyl-1H-indazole, 0.1 mmol, 1.0 equiv),

      
       (0.005 mmol, 5 mol%), and XPhos ligand (0.01 mmol, 10 mol%) in 1 mL of anhydrous THF.
      
  • Coupling Reaction:

    • Add the freshly prepared organozinc solution (10 equiv relative to the aryl bromide) to the catalyst mixture.

    • Stir the mixture at room temperature. The high reactivity of the iodo-derived zincate allows the reaction to proceed without harsh heating.

  • Workup & Isolation:

    • Upon complete consumption of the aryl bromide (monitored via LC-MS), quench the reaction with saturated aqueous

      
      .
      
    • Extract with EtOAc, dry over

      
      , and purify via flash chromatography to yield the C3-arylated azetidine.
      
Protocol B: Nickel-Catalyzed Radical Phosphination of 1-Boc-3-chloroazetidine[2]

This protocol forces the activation of the strong C-Cl bond using a radical-radical relay strategy to form C(sp3)-P bonds.

  • Glovebox Setup:

    • In an argon-filled glovebox, charge an oven-dried reaction vial with

      
       (10 mol%), a sterically tailored bidentate nitrogen ligand (10 mol%), and a stoichiometric reductant (e.g., Manganese or Zinc powder).
      
  • Reagent Addition:

    • Add 1-Boc-3-chloroazetidine (1.0 equiv) and the desired chlorophosphine (1.5 equiv) dissolved in a degassed solvent (e.g., DMA or THF).

  • Radical Activation:

    • Seal the vial and transfer it to a heating block. The in situ generated Ni(0) species facilitates the homolytic cleavage of the strong C-Cl bond, generating a transient C3-azetidinyl radical.

  • Coupling & Isolation:

    • Stir the reaction mixture at 60–80 °C for 12–24 hours, allowing the alkyl radical to couple with the phosphine radical intermediate.

    • Filter the crude mixture through a short pad of Celite to remove metal salts. Concentrate the filtrate under reduced pressure and purify via column chromatography to afford the tert-butyl 3-phosphinoazetidine-1-carboxylate derivative.

References

  • [1] Title: Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a - Uniba Source: uniba.it URL: 1

  • [3] Title: End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction - PMC Source: nih.gov URL: 3

  • [2] Title: A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines | ACS Catalysis - ACS Publications Source: acs.org URL: 2

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Tert-butyl 3-chloroazetidine-1-carboxylate

[1] To: Laboratory Operations & EHS Leads From: Senior Application Scientist, Chemical Handling Division Subject: Critical Disposal Protocols for Halogenated Azetidine Scaffolds This guide provides an operational framewo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

To: Laboratory Operations & EHS Leads From: Senior Application Scientist, Chemical Handling Division Subject: Critical Disposal Protocols for Halogenated Azetidine Scaffolds

This guide provides an operational framework for the safe disposal of Tert-butyl 3-chloroazetidine-1-carboxylate (CAS: 284493-56-1).[1] While this reagent is a standard scaffold in medicinal chemistry for introducing rigid azetidine rings, its specific structural features—a halogenated core and an acid-sensitive Boc protecting group—dictate a strict segregation protocol.[1]

Misclassification of this compound as generic "organic waste" is a common compliance failure that risks downstream incinerator corrosion and potential over-pressurization of waste containers.[1]

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity.[1] This compound is not a P-listed or U-listed acute toxin under RCRA, but it requires handling as Hazardous Chemical Waste due to its halogen content and irritant properties.[1]

PropertyData
Chemical Name Tert-butyl 3-chloroazetidine-1-carboxylate
CAS Number 284493-56-1
Molecular Formula C₈H₁₄ClNO₂
Physical State Solid (typically white to off-white low-melting solid)
Hazard Class (GHS) Irritant (Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3)
Critical Moiety Chlorine (Cl) – Requires Halogenated Waste Stream
Reactivity Boc Group – Acid Sensitive (Gas evolution risk)
The Core Directive: Segregation Logic

To ensure scientific integrity and safety, you must understand the causality behind the disposal choice.[1] Do not simply throw this in the "Organic Waste" bin.

A. The Halogen Rule (Environmental Compliance)

Because this molecule contains a chlorine atom, it must be incinerated in a facility equipped with acid gas scrubbers .[1]

  • Mechanism: Combustion of organochlorides generates Hydrogen Chloride (HCl) gas.[1]

  • Operational Consequence: If disposed of in a non-halogenated solvent stream, the resulting HCl can corrode standard incinerator flues, leading to regulatory fines and facility damage.[1]

  • Action: Always segregate into the Halogenated Waste stream.[1]

B. The Acid Sensitivity Rule (Physical Safety)

The tert-butyloxycarbonyl (Boc) group is designed to cleave under acidic conditions.[1]

  • Mechanism: Contact with strong acids (e.g., waste streams containing TFA or HCl) triggers decomposition, releasing Isobutylene gas and CO₂ .[1]

  • Operational Consequence: Adding this solid to an acidic waste carboy can cause rapid pressurization, potentially rupturing the container or causing a "geyser" effect upon opening.[1]

  • Action: Verify the pH of the waste container is neutral or basic (pH ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     7) before addition.
    
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired or Excess)

Use this protocol for solid reagent remaining in the original bottle.[1]

  • Container Selection: Use a dedicated solid waste container labeled "Hazardous Waste - Solid, Halogenated."[1]

  • Transfer: Transfer the solid using a spatula or by pouring directly into the waste container.[1] Avoid generating dust.[1][2][3][4][5]

  • Solvent Wash: If the solid is sticky or low-melting, dissolve it in a minimal amount of Dichloromethane (DCM) .[1]

    • Why DCM? It is already halogenated, making it the compatible carrier solvent for the halogenated waste stream.[1]

  • Labeling: Tag the waste container explicitly with:

    • "Contains: Tert-butyl 3-chloroazetidine-1-carboxylate"[1]

    • "Hazard: Irritant, Halogenated"[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for mother liquors or reaction byproducts.[1]

  • Quench Check: Ensure no reactive reagents (e.g., sodium hydride, strong acids) remain active in the solution.[1]

  • pH Validation (The Self-Validating Step):

    • Dip a pH strip into the mixture.[1]

    • If Acidic (pH < 5): Neutralize with saturated Sodium Bicarbonate (NaHCO₃) until gas evolution ceases.[1]

    • Reasoning: This prevents the Boc-decomposition gas bomb scenario described in Section 2B.[1]

  • Segregation: Pour into the Halogenated Organic Solvents carboy (often red-tagged or specifically marked).[1]

    • Note: Even if the solvent volume is 99% Ethyl Acetate (non-halogenated), the presence of the chloro-azetidine solute mandates the entire volume be treated as halogenated waste.[1]

Scenario C: Empty Container Management

RCRA "RCRA Empty" Standard

  • Triple Rinse: Rinse the empty bottle three times with a small volume of solvent (Acetone or DCM).[1]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacing: Cross out the label on the bottle and mark it "Empty."[1]

  • Glass Disposal: Place the clean, dry bottle in the glass recycling or broken glass bin, depending on facility rules.

Decision Logic Diagram

The following flowchart illustrates the decision-making process to ensure compliance and safety.

DisposalFlow Start Waste Generation: Tert-butyl 3-chloroazetidine-1-carboxylate StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Expired StateCheck->SolidPath Solid LiquidPath Reaction Mixture / Solution StateCheck->LiquidPath Liquid Dissolve Optional: Dissolve in DCM if residue is sticky SolidPath->Dissolve AcidCheck Is Solution Acidic? (pH < 7) LiquidPath->AcidCheck Neutralize Neutralize with NaHCO3 (Prevent Gas Evolution) AcidCheck->Neutralize Yes (Risk of Boc Decomp) HaloCheck Segregation: Assign to Halogenated Stream AcidCheck->HaloCheck No Neutralize->HaloCheck Labeling Labeling: 'Halogenated Organic Waste' 'Irritant' HaloCheck->Labeling Dissolve->Labeling Pickup EHS / Hazmat Pickup Labeling->Pickup

Figure 1: Decision matrix for the segregation and treatment of halogenated azetidine waste.

Emergency Contingencies

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The compound is an irritant to the respiratory tract.[1][5] Clear the immediate area.[1][2][5][6][7]

  • PPE: Don Nitrile gloves, safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or half-mask respirator.[1]

  • Containment:

    • Solids: Do not dry sweep if dust is generated.[1][5] Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.[1]

    • Liquids: Absorb with vermiculite or spill pads.[1]

  • Disposal of Debris: All cleanup materials (gloves, pads, towels) must be bagged and disposed of as Halogenated Hazardous Waste Solid .[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10248679, tert-Butyl 3-chloroazetidine-1-carboxylate.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).[1] Retrieved from [Link]

  • Princeton University EHS. Waste Removal and Waste Management: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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